2-Methoxy-3-methylbenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMEIDIHLMTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359222 | |
| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26507-91-5 | |
| Record name | 2-METHOXY-3-METHYLBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methoxy-3-methylbenzoic acid, an important intermediate in the synthesis of the insecticide methoxyfenozide.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and fine chemical synthesis. It details the structural, physical, and spectral properties of the compound, along with established methodologies for their determination. Furthermore, this guide offers insights into its synthesis, stability, reactivity, and safety considerations to ensure its effective and safe handling and application.
Introduction
This compound, also known as 3-methyl-o-anisic acid, is a substituted aromatic carboxylic acid with the molecular formula C₉H₁₀O₃.[2] Its strategic placement of methoxy and methyl groups on the benzoic acid backbone makes it a valuable precursor in organic synthesis, most notably in the production of methoxyfenozide, a diacylhydrazine insecticide that acts as an ecdysone agonist.[1][3] Understanding the fundamental physicochemical properties of this compound is paramount for process optimization, quality control, and the development of new synthetic routes and applications.
This guide is structured to provide a holistic understanding of this compound, beginning with its core physical and chemical identifiers and progressing to detailed experimental protocols for property determination. The causality behind experimental choices is explained to provide a deeper, field-proven perspective.
Molecular Structure and Identification
The molecular structure of this compound is foundational to its chemical behavior. The ortho-methoxy group and meta-methyl group relative to the carboxylic acid moiety influence its acidity, solubility, and reactivity.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 26507-91-5, 55289-06-0 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [2] |
| InChI Key | KISMEIDIHLMTCQ-UHFFFAOYSA-N | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting its behavior in various chemical environments.
| Property | Value | Experimental Context | Source |
| Melting Point | 147.0 to 151.0 °C | [1] | |
| Boiling Point | 138 °C | at 16 Torr | [1] |
| Solubility | Soluble in methanol, Insoluble in water | [1] | |
| pKa (Predicted) | 3.83 ± 0.10 | [1] | |
| Appearance | White to yellow to orange powder/crystal | [1] | |
| Density (Predicted) | 1.168 ± 0.06 g/cm³ | [1] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Melting Point
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.
Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate determination. A broad melting range (greater than 2 °C) often indicates the presence of impurities.
Boiling Point Determination (Reduced Pressure)
Due to the high boiling point of many aromatic carboxylic acids at atmospheric pressure, which can lead to decomposition, determination under reduced pressure is often preferred.
Methodology: Vacuum Distillation
-
Apparatus Setup: Assemble a microscale distillation apparatus suitable for vacuum.
-
Sample Introduction: Place a small amount of the compound in the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum source and reduce the pressure to a stable, known value (e.g., 16 Torr).
-
Heating: Gently heat the distillation flask.
-
Observation: Record the temperature at which a steady stream of condensate is observed, along with the corresponding pressure.
Causality: Reducing the pressure lowers the temperature required for the liquid's vapor pressure to equal the external pressure, thus preventing thermal degradation of the compound.
Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Methodology: Visual Assessment in Various Solvents
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, toluene, hexane).
-
Sample Addition: To 1 mL of each solvent in a separate vial, add a small, known amount of this compound (e.g., 10 mg).
-
Observation: Agitate the vials at a constant temperature and visually observe for dissolution.
-
Quantification (Optional): For a more quantitative assessment, incrementally add the solute to a known volume of solvent until saturation is reached.
Causality: The "like dissolves like" principle generally applies. The carboxylic acid group imparts some polarity, while the aromatic ring and methyl group contribute to nonpolar character. Its insolubility in water and solubility in methanol are consistent with this structure.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid proton.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water-methanol) to a known concentration.
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Causality: The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. This point is identified as the midpoint of the steepest part of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide a molecular fingerprint of this compound, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.96 (1H, dd, J₁=7.7, J₂=1.8Hz), 7.43 (1H, brd, J=7.7Hz), 7.18 (1H, t, J=7.7Hz), 3.93 (3H, s), 2.83 (3H, s).[4]
¹³C NMR (CDCl₃) δ (ppm): 166.4, 157.9, 137.1, 131.7, 130.9, 125.2, 122.1, 62.3, 16.1.[4]
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Analysis: Acquire the NMR spectra on a calibrated spectrometer.
Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. Filtration removes any particulate matter that could degrade the quality of the magnetic field homogeneity and thus the spectral resolution.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions (cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid
-
~1700 (strong): C=O stretch of the carboxylic acid
-
~1600, ~1450: C=C stretches of the aromatic ring
-
~1250, ~1050: C-O stretches (methoxy and carboxylic acid)
Experimental Protocol: KBr Pellet Method
-
Grinding: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a translucent pellet.
-
Analysis: Place the pellet in the IR spectrometer and acquire the spectrum.
Causality: KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range. The sample must be finely ground and well-dispersed to minimize scattering of the IR beam.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 166
-
Loss of -OH: m/z = 149
-
Loss of -OCH₃: m/z = 135
-
Loss of -COOH: m/z = 121
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons to generate charged fragments.
-
Analysis: Separate the fragments based on their mass-to-charge ratio and detect their abundance.
Causality: The fragmentation pattern is determined by the stability of the resulting carbocations and radical cations, providing structural clues about the original molecule.
Synthesis and Reactivity
This compound is a key intermediate in the synthesis of the insecticide methoxyfenozide.
Synthesis of this compound
Several synthetic routes have been reported. One common method involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, followed by diazotization and methoxylation.[1] Another route starts from 2,6-dichlorotoluene, which is methoxylated and then subjected to cyanation and hydrolysis.[1]
Synthesis of Methoxyfenozide
The synthesis of methoxyfenozide from this compound typically involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with N'-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazine.
Caption: Synthesis of Methoxyfenozide from this compound.
Stability and Storage
This compound is a stable solid under standard laboratory conditions. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] It is incompatible with strong oxidizing agents and strong bases.
Safety and Handling
Hazard Identification:
-
Irritating to eyes, respiratory system, and skin.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Caption: General Analytical Workflow for Characterization.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the efficient and safe use of this important chemical intermediate. A thorough understanding of these fundamental properties is essential for its successful application in the synthesis of agrochemicals and other fine chemicals.
References
synthesis and characterization of 2-Methoxy-3-methylbenzoic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-3-methylbenzoic Acid
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the (CAS No: 26507-91-5), also known as 3-Methyl-o-anisic acid. This guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.
Introduction and Strategic Importance
This compound is a substituted benzoic acid derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring methoxy and methyl groups ortho and meta to the carboxylic acid respectively, makes it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it is a known intermediate for the insecticide methoxyfenozide[1]. Understanding its synthesis and possessing the ability to unequivocally characterize it are fundamental skills for chemists in the fine chemical and pharmaceutical industries.
This guide will explore two primary, field-proven synthetic routes: the Grignard reaction pathway, valued for its reliability and efficiency in carbon-carbon bond formation, and the oxidation of a corresponding toluene precursor, a more direct approach. We will then delve into the rigorous analytical techniques required to confirm the structure and purity of the final product.
Synthetic Methodologies: A Tale of Two Pathways
The choice of a synthetic route is often a balance between starting material availability, reaction scalability, and overall yield. Here, we present two robust methods for preparing this compound.
Pathway A: Grignard Carboxylation of 2-Chloro-3-methylanisole
This classic organometallic approach is a cornerstone of synthetic chemistry for creating carboxylic acids from aryl halides. The core principle involves the formation of a highly nucleophilic Grignard reagent, which then attacks the electrophilic carbon of carbon dioxide (dry ice). A Chinese patent outlines a similar industrial process, underscoring its practicality[2][3].
Causality of Experimental Design:
-
Starting Material: The synthesis begins with 2-chloro-3-methylanisole. This precursor is often prepared from the more readily available 2,6-dichlorotoluene via a nucleophilic aromatic substitution with sodium methoxide[2].
-
Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) are mandatory. Tetrahydrofuran (THF) is often preferred for its higher boiling point and better solvating properties for the Grignard reagent[2].
-
Initiation: The reaction between magnesium turnings and the aryl halide can sometimes be sluggish to start. A small crystal of iodine or a few drops of a more reactive halide like bromoethane can be used to activate the magnesium surface[2].
-
Carboxylation: Solid carbon dioxide (dry ice) provides a convenient and inexpensive source of the carboxyl group. The Grignard reagent is added to a slurry of crushed dry ice in an anhydrous solvent to ensure the CO2 is in large excess, minimizing the side reaction where the Grignard reagent attacks the initially formed carboxylate salt.
-
Work-up: The reaction is quenched with an aqueous acid (e.g., HCl). This crucial step serves two purposes: it protonates the magnesium carboxylate salt to yield the desired carboxylic acid and dissolves any unreacted magnesium metal[4].
-
Preparation of 2-Chloro-3-methylanisole (Intermediate):
-
To a reaction vessel, add sodium methoxide solution (e.g., 30% in methanol), 2,6-dichlorotoluene, dimethylformamide (DMF) as a solvent, and a cuprous salt catalyst (e.g., cuprous chloride).
-
Heat the mixture to approximately 120°C and maintain for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction, filter off the inorganic salts, and remove the DMF under reduced pressure to yield the intermediate, 2-chloro-3-methylanisole[2].
-
-
Grignard Reagent Formation:
-
Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-chloro-3-methylanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a crystal of iodine or warm the flask gently.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent[2].
-
-
Carboxylation and Work-up:
-
In a separate, larger flask, place a generous excess of freshly crushed dry ice and add anhydrous THF.
-
Cool the Grignard reagent solution to room temperature and slowly add it via cannula to the dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Slowly pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate).
-
References
- 1. chembk.com [chembk.com]
- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 3. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 4. mason.gmu.edu [mason.gmu.edu]
An In-depth Technical Guide to 2-Methoxy-3-methylbenzoic acid
This guide provides a comprehensive technical overview of 2-Methoxy-3-methylbenzoic acid (CAS No. 26507-91-5), a versatile benzoic acid derivative. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's physicochemical properties, established synthesis protocols, detailed spectroscopic characterization, and its applications as a key intermediate in various fields.
Introduction: A Key Synthetic Building Block
This compound, also known as 3-methyl-o-anisic acid, is an organic compound that has garnered significant interest as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, provides a unique combination of steric and electronic properties, making it a valuable scaffold for creating more complex molecules.[2] Notably, it is a key precursor in the production of the highly efficient and low-toxicity insecticide, methoxyfenozide.[1][3] In the pharmaceutical realm, its derivatives are explored for potential anti-inflammatory, analgesic, and antimicrobial activities, highlighting its importance in drug discovery and development.[2]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and research.
| Property | Value | Source |
| CAS Number | 26507-91-5 | [4] |
| Molecular Formula | C₉H₁₀O₃ | [3][4] |
| Molecular Weight | 166.17 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Appearance | White solid / crystalline powder | [5] |
| Melting Point | 147.0 to 151.0 °C | [3] |
| Boiling Point | 138 °C at 16 Torr | [3] |
| Solubility | Soluble in methanol; Insoluble in water | [3] |
| SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [4] |
| InChIKey | KISMEIDIHLMTCQ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from different precursors. A common and illustrative method involves a Grignard reaction with an appropriately substituted chloroanisole derivative. This approach is advantageous due to the commercial availability of the starting materials and generally high yields.
Synthesis via Grignard Reagent: A Step-by-Step Protocol
This protocol is based on a method described in patent literature, which involves the formation of a Grignard reagent from 2-methyl-3-chloroanisole, followed by carboxylation with dry ice (solid CO₂).[1]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, the use of anhydrous solvents (tetrahydrofuran) and the exclusion of atmospheric moisture are critical for the successful formation of the organomagnesium intermediate.
-
Initiation of Grignard Reaction: A small amount of a reactive alkyl halide (e.g., bromoethane) is often used to initiate the reaction between the less reactive aryl chloride and magnesium turnings. This cleans the magnesium surface and activates it.
-
Carboxylation with Dry Ice: Dry ice serves as an inexpensive and efficient source of carbon dioxide. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.
-
Acidic Workup: The addition of a strong acid (e.g., HCl) in the workup step is necessary to protonate the initially formed carboxylate salt, yielding the final carboxylic acid product.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Detailed Protocol:
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small crystal of iodine or a few drops of bromoethane to initiate the reaction.
-
Grignard Formation: A solution of 2-methyl-3-chloroanisole (1.0 eq) in anhydrous THF is added dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated at 40-60°C for 1.5-2.5 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: The reaction mixture is cooled to approximately -15°C to -5°C in an ice-salt bath. Crushed dry ice is then added portion-wise, ensuring the temperature does not exceed 20°C. The mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of cold aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~1), which dissolves the magnesium salts and protonates the carboxylate.
-
Isolation: The resulting white precipitate is collected by filtration, washed with cold water, and dried under reduced pressure to yield this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented below are compiled from various sources and represent typical expected values.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~11.0 (br s, 1H) | -COOH |
| 7.96 (dd, 1H) | Ar-H |
| 7.43 (d, 1H) | Ar-H |
| 7.18 (t, 1H) | Ar-H |
| 3.93 (s, 3H) | -OCH₃ |
| 2.83 (s, 3H) | -CH₃ |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 (broad) | O-H stretch (carboxylic acid) |
| ~1680-1710 | C=O stretch (carboxylic acid dimer) |
| ~1580-1600 | C=C stretch (aromatic) |
| ~1250-1300 | C-O stretch (aryl ether) |
Note: The broad O-H stretch and the position of the C=O stretch are characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| Technique | m/z Value | Assignment |
| ESI+ | 167.1 | [M+H]⁺ |
Applications in Research and Industry
This compound is a valuable intermediate with applications in several key areas.
Agrochemical Synthesis
The primary industrial application of this compound is as a key intermediate in the synthesis of methoxyfenozide, a diacylhydrazine insecticide.[1][3] Methoxyfenozide functions as an ecdysone agonist, inducing a premature and lethal molt in target insects, while exhibiting low toxicity to non-target organisms.
Caption: Simplified synthetic pathway to Methoxyfenozide.
Pharmaceutical and Medicinal Chemistry
The substituted benzoic acid motif is a common feature in many biologically active molecules. This compound serves as a building block for the synthesis of novel compounds with potential therapeutic applications, including:
Its utility in medicinal chemistry stems from the ability of its functional groups to be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.[9]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
For complete safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[9]
References
- 1. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]
- 8. srinichem.com [srinichem.com]
- 9. chemicalbook.com [chemicalbook.com]
A Comprehensive Spectroscopic Analysis of 2-Methoxy-3-methylbenzoic Acid
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. 2-Methoxy-3-methylbenzoic acid (CAS No. 26507-91-5), a substituted benzoic acid derivative, serves as a valuable building block in the synthesis of more complex molecules. Its chemical reactivity and biological activity are intrinsically linked to its precise molecular architecture. Therefore, a thorough characterization using a suite of spectroscopic techniques is not merely a procedural step but a foundational requirement for its application in drug development and materials science.
This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is designed for researchers, scientists, and quality control professionals, offering not just raw data, but also expert interpretation and field-proven protocols to ensure data integrity and reproducibility.
Molecular Identity and Structure
Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 26507-91-5 | [PubChem][1] |
| Molecular Formula | C₉H₁₀O₃ | [PubChem][1] |
| Molecular Weight | 166.17 g/mol | [PubChem][1] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)OC | [PubChem][1] |
The structural arrangement of the functional groups dictates the spectroscopic fingerprint of the molecule.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis provides information on the chemical environment, connectivity, and population of different nuclei.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For this compound, we anticipate distinct signals for the carboxylic acid proton, the three aromatic protons, the methoxy group protons, and the methyl group protons.
Table 1: ¹H NMR Data (Varian A-60D Spectrometer) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. |
| ~7.0-7.8 | Multiplet | 3H | Ar-H | The three protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets) due to coupling with each other. Their exact shifts are influenced by the electronic effects of the substituents. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are deshielded by the adjacent oxygen atom but are not coupled to other protons, resulting in a singlet. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring are shielded relative to the methoxy group and appear as a singlet. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency used. The data presented is a representative interpretation based on publicly available spectra.[1]
The integrity of NMR data is contingent upon a rigorously executed experimental procedure.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for high-resolution spectra. This is typically an automated or semi-automated process.
-
-
Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard ¹H NMR, a 90° pulse is used.
-
Acquire a number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Caption: Standard workflow for NMR data acquisition and processing.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Given the structure's lack of symmetry, all nine carbon atoms of this compound are expected to be unique, resulting in nine distinct signals.
Table 2: ¹³C NMR Data Interpretation [1]
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |
| ~170 | -C OOH | The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield. |
| ~160 | Ar-C -OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| ~120-140 | 4 x Ar-C | The remaining four aromatic carbons (including the one attached to the -COOH and the one attached to the -CH₃) appear in this region. |
| ~110 | Ar-C H | The aromatic carbon with a hydrogen attached, ortho to the methoxy group, is expected to be shielded relative to the others. |
| ~55-60 | -OC H₃ | The carbon of the methoxy group is shielded by the oxygen but deshielded compared to a simple alkyl group. |
| ~15-20 | Ar-C H₃ | The carbon of the methyl group attached to the ring is the most shielded carbon in the molecule. |
Note: This is a predicted assignment based on established chemical shift ranges. The spectrum was sourced from Eastman Organic Chemicals via SpectraBase.[1]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. It is an exceptionally powerful technique for the identification of specific functional groups.
Table 3: Key IR Absorption Bands for this compound [1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid (-COOH) |
| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250, ~1050 | Strong | C-O Stretch | Ether (-OCH₃) and Carboxylic Acid |
| 2850-3000 | Medium-Weak | C-H Stretch | Aromatic and Aliphatic |
The most diagnostic feature in the IR spectrum is the extremely broad O-H stretching band of the carboxylic acid, which is a result of strong hydrogen bonding in the solid state or in concentrated solutions. This is superimposed on the C-H stretching signals. The sharp, intense carbonyl (C=O) absorption around 1700 cm⁻¹ is another unambiguous indicator of the carboxylic acid group.[1]
ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to generate a spectrum with a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is the definitive technique for determining molecular weight and can offer significant structural clues based on fragmentation patterns.
For this compound (C₉H₁₀O₃), the exact monoisotopic mass is 166.0630 Da.[1] In a typical electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺˙) at m/z 166.
Predicted Fragmentation Pathway
The stability of the resulting carbocations and neutral losses governs the fragmentation pattern.
-
Loss of Hydroxyl Radical (M-17): A common fragmentation for benzoic acids is the loss of the -OH group, leading to a stable acylium ion. For this molecule, this would result in a fragment at m/z 149 .
-
Loss of Methoxy Radical (M-31): Cleavage of the ether bond can lead to the loss of a methoxy radical (·OCH₃), yielding a fragment at m/z 135 .
-
Loss of Carboxyl Group (M-45): Decarboxylation via the loss of the entire -COOH group as a radical is another plausible pathway, resulting in a fragment at m/z 121 . This fragment, methoxytoluene, can undergo further fragmentation.
-
Alpha-Cleavage (M-15): The loss of a methyl radical (·CH₃) from the methoxy group after initial ionization is also possible, leading to a fragment at m/z 151 .
Caption: Plausible EI fragmentation pathways for this compound.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a gas chromatograph (GC-MS) or a direct insertion probe. The solvent is removed under vacuum.
-
Ionization: The gaseous sample molecules enter the ionization chamber and are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the number of ions at each m/z value, and the software plots this intensity data to generate the mass spectrum.
Conclusion
The collective data from NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of all expected functional groups in their correct relative positions. The IR spectrum provides definitive evidence for the carboxylic acid and ether functionalities through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns that are consistent with the known structure. This suite of data forms the essential analytical package required for the confident use of this compound in research, development, and manufacturing settings.
References
An In-depth Technical Guide on the Biological Activity of 2-Methoxy-3-methylbenzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential biological activities of derivatives of 2-Methoxy-3-methylbenzoic acid. While direct experimental data on this specific scaffold is emerging, this document synthesizes current knowledge from structurally related benzoic acid and methoxybenzamide derivatives to forecast its therapeutic potential. We delve into predictive antimicrobial and anticancer activities, outlining detailed synthetic protocols and bioassay methodologies. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications. We will explore potential mechanisms of action, including the inhibition of the Hedgehog signaling pathway, and discuss structure-activity relationships based on analogous compounds.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic efficacy of these compounds is intricately linked to the nature and position of substituents on the aromatic ring, which modulate their electronic, steric, and lipophilic properties.[4] The this compound scaffold presents a unique substitution pattern that is ripe for exploration in drug discovery programs. The presence of the methoxy and methyl groups can influence the molecule's conformation and its interactions with biological targets, potentially leading to novel pharmacological profiles. This guide will serve as a foundational resource for the synthesis and biological evaluation of derivatives of this promising scaffold.
Synthetic Pathways to this compound and its Derivatives
The synthesis of this compound serves as the crucial first step in the development of a library of derivatives for biological screening. Several synthetic routes to the parent acid have been reported, often starting from commercially available precursors.
Synthesis of this compound
A common synthetic route involves the methylation of a corresponding hydroxybenzoic acid precursor. For instance, 3-hydroxy-2-methylbenzoic acid can be methylated using dimethyl sulfate in the presence of a base.[5] Another approach starts from 2,6-dichlorotoluene, which can be converted to 2-methyl-3-chloroanisole, followed by a Grignard reaction with carbon dioxide to yield the desired benzoic acid.[6]
Derivatization of this compound
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a diverse range of derivatives, including esters, amides, and hydrazides.
The acid can be readily converted to the more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride.[7][8][9][10] This intermediate is a key precursor for the synthesis of esters and amides.
Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzoyl Chloride
-
To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-Methoxy-3-methylbenzoyl chloride.
-
The product can be used in the next step without further purification.
The benzoyl chloride can be reacted with a variety of alcohols or amines to generate a library of esters and amides.
Experimental Protocol: General Procedure for the Synthesis of Amide Derivatives
-
Dissolve the desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane.
-
To this solution, add a solution of 2-Methoxy-3-methylbenzoyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
The methyl ester of this compound can be reacted with hydrazine hydrate to produce the corresponding benzohydrazide, a valuable intermediate for the synthesis of hydrazone derivatives.[11][12]
Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzohydrazide
-
Dissolve methyl 2-methoxy-3-methylbenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol.
Predicted Biological Activities and Mechanisms of Action
Based on the biological activities reported for structurally similar compounds, derivatives of this compound are predicted to exhibit a range of therapeutic properties, most notably as anticancer and antimicrobial agents.
Anticancer Activity: Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers.[4][13][14][15][16] Small molecule inhibitors of this pathway, particularly those targeting the Smoothened (SMO) receptor, have shown promise as anticancer agents.[4] Research on 2-methoxybenzamide derivatives has demonstrated their potential as inhibitors of the Hh signaling pathway. These compounds are thought to bind to the SMO receptor, preventing the downstream activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.[13]
Antimicrobial Activity
Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1][2] Their mechanism of action is often attributed to the disruption of the microbial cell membrane. The undissociated form of the acid can diffuse across the membrane, and upon entering the more neutral cytoplasm, it dissociates, leading to intracellular acidification and disruption of metabolic processes.[17][18] The lipophilicity of the molecule, influenced by substituents like the methyl and methoxy groups, plays a crucial role in its ability to penetrate the cell membrane. It is hypothesized that ester and amide derivatives of this compound will exhibit significant antimicrobial activity against a range of bacteria and fungi.
Structure-Activity Relationship (SAR) Analysis (Predictive)
Due to the limited direct experimental data on this compound derivatives, the following SAR is inferred from studies on analogous benzamide and benzoic acid series.
For Anticancer Activity
Studies on bis-benzamides as anticancer agents have highlighted the importance of specific functional groups for activity. For instance, a nitro group at the N-terminus of a bis-benzamide was found to be crucial for its antiproliferative effects.[19] In the context of 2-Methoxy-3-methylbenzamides, it is predicted that:
-
Amide Substitutions: The nature of the substituent on the amide nitrogen will significantly impact activity. Bulky or electron-withdrawing groups could enhance binding to the target protein.
-
Positional Isomerism: The relative positions of the methoxy and methyl groups are likely critical. The ortho-methoxy group may influence the conformation of the molecule and its ability to form key hydrogen bonds with the target.
For Antimicrobial Activity
For antimicrobial benzoic acid derivatives, the following trends are often observed:
-
Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity by facilitating passage through the cell membrane. Esterification of the carboxylic acid is a common strategy to increase lipophilicity.
-
Electronic Effects: The electronic nature of the substituents can influence the pKa of the carboxylic acid, which in turn affects the concentration of the active undissociated form at a given pH.
Table 1: Predicted Anticancer Activity of Hypothetical 2-Methoxy-3-methylbenzamide Derivatives against a Cancer Cell Line (e.g., PC-3)
| Compound ID | R Group (on Amide) | Predicted IC50 (µM) | Rationale for Prediction |
| DM-1 | -H | > 50 | Unsubstituted amide may have low potency. |
| DM-2 | -CH3 | 20-40 | Small alkyl group may slightly improve activity. |
| DM-3 | -Phenyl | 5-15 | Aromatic ring could enhance binding through π-π interactions. |
| DM-4 | -4-Chlorophenyl | 1-5 | Electron-withdrawing group may improve potency. |
| DM-5 | -4-Nitrophenyl | < 1 | Nitro group is often associated with high potency in related series.[19] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][24][25][26][27]
Experimental Protocol: Broth Microdilution Assay
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe only) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its derivatives are predicted to possess significant anticancer and antimicrobial activities. This guide provides a foundational framework for the synthesis and biological evaluation of these compounds. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening to validate the predicted biological activities and elucidate detailed structure-activity relationships. Further mechanistic studies will also be crucial to identify the specific molecular targets and pathways modulated by these novel compounds.
References
- 1. ijcrt.org [ijcrt.org]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]
- 6. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 7. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]
- 8. 2-Methyl-3-methoxybenzoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. 2-Methyl-3-methoxybenzoyl chloride | 24487-91-0 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. 2-Methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-METHOXY-3-METHYLBENZOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. targetedonc.com [targetedonc.com]
- 14. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hedgehog signalling pathway inhibitors as cancer suppressing agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. atcc.org [atcc.org]
- 21. benchchem.com [benchchem.com]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. rr-asia.woah.org [rr-asia.woah.org]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Strategic deployment of 2-Methoxy-3-methylbenzoic Acid in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: Unveiling a Versatile Scaffold
In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful discovery and development of novel therapeutic agents. Among the myriad of available scaffolds, 2-methoxy-3-methylbenzoic acid has emerged as a particularly valuable starting material. Its unique substitution pattern, featuring a carboxylic acid for derivatization, a methoxy group, and a methyl group, imparts a distinct combination of steric and electronic properties that medicinal chemists can strategically exploit. This guide provides an in-depth exploration of this compound as a building block, offering insights into its synthesis, key chemical transformations, and its application in the generation of bioactive molecules. We will delve into the mechanistic rationale behind its use and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective utilization.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Melting Point | 147.0 to 151.0 °C | [2] |
| Solubility | Soluble in methanol, insoluble in water.[2] | |
| Appearance | White to off-white solid |
The synthesis of this compound is well-documented in the patent literature, with several viable routes available for its preparation on a laboratory and industrial scale. A common and effective method involves the use of 2,6-dichlorotoluene as a starting material.[3] This approach is favored for its straightforward reaction sequence and good overall yield.
A representative synthetic scheme is outlined below:
Figure 1: A common synthetic route to this compound.
This multi-step synthesis begins with the selective methoxylation of 2,6-dichlorotoluene, followed by the formation of a Grignard reagent and subsequent carboxylation using dry ice. This method provides a reliable and scalable means of accessing the target building block.
The "Ortho Effect": A Key to Understanding Reactivity
The substitution pattern of this compound gives rise to a phenomenon known as the "ortho effect." The presence of the methyl group ortho to the carboxylic acid functionality leads to steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, resulting in an increase in the acidity of the carboxylic acid compared to its meta- and para-substituted isomers. This enhanced acidity can influence its reactivity in subsequent chemical transformations, a factor that medicinal chemists can leverage.
Application as a Building Block: A Case Study of Methoxyfenozide
One of the most prominent applications of this compound is as a key intermediate in the synthesis of the insecticide methoxyfenozide.[2][4] Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, inducing a premature and lethal molt in lepidopteran pests.
The synthesis of methoxyfenozide highlights the utility of this compound in constructing complex molecular architectures. The overall synthetic strategy involves the conversion of this compound to its corresponding acyl chloride, followed by coupling with a substituted hydrazine.
Figure 2: Synthetic pathway to Methoxyfenozide.
This synthesis underscores the importance of this compound as a foundational element for introducing a specific substitution pattern into the final bioactive molecule.
Gateway to Bioactive Amides and Esters: Experimental Protocols
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides and esters. These functional groups are prevalent in a vast number of pharmaceuticals, and their formation is a cornerstone of medicinal chemistry.
Amide Bond Formation: A Representative Protocol
Amide coupling reactions are among the most frequently employed transformations in drug discovery. The following is a representative protocol for the coupling of this compound with a substituted aniline, a common reaction in the synthesis of potential kinase inhibitors and other therapeutic agents.[5][6][7]
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq). The mixture is stirred at room temperature for 15-30 minutes to allow for the formation of the active ester. The choice of coupling reagent and solvent can be critical and may require optimization depending on the specific substrates.
-
Addition of the Amine: To the activated carboxylic acid solution, add the desired substituted aniline (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Figure 3: Workflow for a typical amide coupling reaction.
Esterification: A Representative Protocol
Esterification is another fundamental transformation that can be readily applied to this compound to generate derivatives with potential biological activity, for instance, as analgesics or anti-inflammatory agents. A classic and reliable method is the Fischer-Speier esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).
-
Heating and Monitoring: The reaction mixture is heated to reflux and monitored by TLC or LC-MS. To drive the equilibrium towards the product, it is often beneficial to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if the reaction is conducted in a solvent like toluene.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by flash column chromatography.
Expanding the Chemical Space: Potential Therapeutic Applications
While the application of this compound is well-established in the agrochemical industry, its potential in medicinal chemistry is an area of active exploration. The substituted benzamide and benzoate motifs are privileged structures found in numerous approved drugs and clinical candidates. For instance, various substituted benzamides have shown promise as kinase inhibitors for the treatment of cancer.[8][9] The unique electronic and steric environment provided by the 2-methoxy-3-methyl substitution pattern can be exploited to achieve selective interactions with the target protein.
Furthermore, derivatives of benzoic acid have been investigated for a range of other therapeutic indications, including anti-inflammatory, analgesic, and antimicrobial activities. The strategic derivatization of this compound through amide and ester linkages provides a powerful platform for generating novel chemical entities with the potential to address unmet medical needs.
Conclusion: A Building Block of Strategic Importance
This compound represents a valuable and versatile building block for medicinal chemists. Its well-defined synthesis, coupled with its unique structural and electronic properties, makes it an attractive starting point for the design and synthesis of novel bioactive molecules. The successful application of this scaffold in the development of the insecticide methoxyfenozide serves as a compelling testament to its utility. By leveraging established synthetic methodologies for amide and ester formation, researchers can readily access a diverse range of derivatives for biological screening. As the quest for new and improved therapeutics continues, the strategic deployment of well-characterized and versatile building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
- 1. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ijmphs.com [ijmphs.com]
Unlocking the Therapeutic Potential of 2-Methoxy-3-methylbenzoic Acid Analogs: A Technical Guide to Target Identification and Validation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoic acid derivatives are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for analogs of 2-Methoxy-3-methylbenzoic acid. While direct literature on this specific molecule is sparse, this guide synthesizes data from structurally related methoxybenzoic and methylbenzoic acid analogs to propose high-probability target classes and outlines a robust, multi-pronged experimental strategy for target deconvolution and validation. We will delve into the rationale behind experimental choices, provide detailed, actionable protocols for key assays, and illustrate critical pathways and workflows to empower researchers in their drug discovery efforts.
Introduction: The Therapeutic Promise of Substituted Benzoic Acids
The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The addition of functional groups, such as methoxy and methyl moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.[3][4][5] The methoxy group, an electron-donating substituent, can influence the acidity of the carboxylic acid, impact metabolic stability, and critically, alter the binding affinity for biological targets.[4][5][6] The methyl group, while seemingly simple, can provide crucial steric interactions within a binding pocket and enhance lipophilicity. The specific substitution pattern of this compound suggests a unique conformational and electronic profile that warrants a thorough investigation of its therapeutic potential.
Based on the known activities of related analogs, we hypothesize that this compound and its derivatives are likely to modulate pathways involved in:
-
Inflammation: Through the inhibition of key inflammatory enzymes.
-
Cancer Proliferation: By targeting enzymes that regulate gene expression and cell signaling.
-
Oxidative Stress: By scavenging reactive oxygen species and modulating antioxidant defense mechanisms.
This guide will provide the strategic and technical framework to systematically explore these hypotheses.
High-Probability Therapeutic Target Classes
An analysis of the structure-activity relationships of analogous compounds points towards three primary target classes for this compound analogs.
Cyclooxygenase (COX) Enzymes
The inhibition of COX-1 and COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[7] Several benzoic acid derivatives have been shown to inhibit these enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[7][8][9] The substitution pattern of this compound may confer selectivity for one isoform over the other, a critical factor in mitigating the gastrointestinal side effects associated with non-selective COX inhibition.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers and inflammatory diseases.[10] Notably, some benzoic acid derivatives have been identified as HDAC inhibitors.[10] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.
Phosphoinositide 3-Kinases (PI3Ks)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[11][12] Several small molecule inhibitors targeting this pathway have been developed, and there is evidence to suggest that certain benzoic acid-containing scaffolds can exhibit inhibitory activity against PI3K isoforms.[13][14]
A Strategic Workflow for Target Identification and Validation
A multi-faceted approach is essential for the unambiguous identification and validation of the molecular targets of this compound analogs. The following workflow integrates both unbiased and hypothesis-driven methodologies.
Caption: A strategic workflow for target identification and validation.
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in the target identification and validation workflow.
Phase 1: Initial Screening
This initial screen provides a broad overview of the cytotoxic potential of the analogs across a diverse panel of cancer cell lines.[2][15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[18]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
This fluorometric assay determines the inhibitory activity of the compounds against COX-1 and COX-2.[7][8][19][20]
Protocol:
-
Reagent Preparation: Prepare the COX assay buffer, heme, and fluorometric substrate according to the manufacturer's instructions (e.g., Abcam ab204698).[19]
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add the COX-1 or COX-2 enzyme, assay buffer, and the test compound or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.[19]
-
Data Analysis: Calculate the slope of the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 values.
This fluorometric assay screens for inhibitors of HDAC enzymes.[10][21][22][23]
Protocol:
-
Reagent Preparation: Prepare the HDAC assay buffer, HDAC substrate, and developer solution (e.g., Abcam ab283378).
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add HeLa nuclear extract (as a source of HDACs), HDAC substrate, and the test compound or vehicle control (Trichostatin A can be used as a positive control).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Add the developer solution to stop the reaction and generate a fluorescent signal. Incubate for another 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at Ex/Em = 350-380/440-460 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 values.
Phase 2: Unbiased Target Deconvolution
This technique identifies proteins that directly bind to the analog of interest.[24][25][26][27][28][29]
Protocol:
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Cell Lysate Preparation: Prepare a protein lysate from a responsive cell line identified in the initial screening.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for protein binding. Include a control with beads alone and a competition control with an excess of the free (non-biotinylated) compound.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
SDS-PAGE and Mass Spectrometry: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them by mass spectrometry.
Caption: Workflow for affinity chromatography-mass spectrometry.
Phase 3: Target Validation
This is a classic in vivo model to assess the anti-inflammatory potential of a compound.[9][30][31][32]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A standard NSAID like indomethacin should be used as a positive control.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation and Interpretation
Table 1: Hypothetical Screening Data for this compound Analogs
| Compound ID | R Group Modification | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. COX-2 | IC50 (µM) vs. HDAC1 |
| MMBA-001 | None (Parent Compound) | 25.4 | 15.2 | > 100 |
| MMBA-002 | 4-Fluoro | 18.7 | 10.8 | > 100 |
| MMBA-003 | 4-Chloro | 15.2 | 8.5 | 85.3 |
| MMBA-004 | 5-Nitro | 5.6 | 45.1 | 12.7 |
| Indomethacin | N/A | 55.8 | 0.1 | N/A |
| SAHA | N/A | 0.5 | N/A | 0.02 |
This is example data and does not reflect actual experimental results.
The interpretation of such data requires careful consideration of the structure-activity relationship. For instance, the hypothetical data above suggests that halogen substitution at the 4-position enhances COX-2 inhibitory activity, while a nitro group at the 5-position shifts the activity towards HDAC inhibition.
Proposed Signaling Pathway
Based on the potential targets, a key signaling pathway that could be modulated by this compound analogs is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway, a potential target.
Conclusion
The exploration of this compound analogs presents a promising avenue for the discovery of novel therapeutics. This guide has provided a comprehensive, evidence-based framework for identifying and validating their molecular targets. By employing a combination of phenotypic screening, hypothesis-driven enzymatic assays, and unbiased target deconvolution techniques, researchers can systematically elucidate the mechanism of action of these compounds. The detailed protocols and strategic workflows outlined herein are intended to serve as a valuable resource for drug development professionals, facilitating the translation of these promising chemical entities into clinically relevant therapies.
References
- 1. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 2. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. bioscience.co.uk [bioscience.co.uk]
- 23. HDAC6 Inhibitor Screening Kit (Fluorometric) (ab283385) is not available | Abcam [abcam.com]
- 24. scispace.com [scispace.com]
- 25. conductscience.com [conductscience.com]
- 26. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 29. drughunter.com [drughunter.com]
- 30. wuxibiology.com [wuxibiology.com]
- 31. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ijpras.com [ijpras.com]
exploring the reactivity of the carboxylic acid group in 2-Methoxy-3-methylbenzoic acid
An In-Depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Methoxy-3-methylbenzoic acid
Introduction: A Strategically Substituted Building Block
In the landscape of medicinal chemistry and fine chemical synthesis, the architecture of a starting material is paramount. This compound (CAS No: 26507-91-5) presents itself as a deceptively simple yet strategically complex building block.[1] Its utility, particularly in the synthesis of agrochemicals and pharmaceuticals, stems from the nuanced reactivity of its carboxylic acid functional group, which is intricately modulated by the electronic and steric influences of its ortho-substituents: a methoxy group at the 2-position and a methyl group at the 3-position.[2][3]
This guide provides an in-depth exploration of the chemical behavior of this carboxylic acid group. Moving beyond simple reaction schemes, we will dissect the underlying principles governing its reactivity, offering both mechanistic insights and field-proven experimental protocols for its key transformations. The content herein is tailored for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of how to effectively manipulate this versatile scaffold. We will focus on three cornerstone reactions: esterification, amide bond formation, and reduction to the corresponding benzyl alcohol, illustrating how the unique substitution pattern dictates the optimal synthetic strategy.
The Controlling Influence: Steric and Electronic Effects
The reactivity of the carboxyl group in this compound is not dictated by the carboxyl function in isolation. Its behavior is a direct consequence of its aromatic environment, specifically the "ortho effect" exerted by the adjacent methoxy and nearby methyl substituents.
Almost all ortho-substituted benzoic acids exhibit greater acidity than benzoic acid itself, a phenomenon attributed to a combination of steric and electronic factors.[4][5][6] In the case of this compound, these effects are pronounced:
-
Steric Hindrance: The primary factor governing reactivity is the significant steric congestion around the carboxyl group. Both the 2-methoxy and 3-methyl groups physically obstruct the approach of nucleophiles to the carbonyl carbon. Furthermore, this steric crowding can force the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization between the carboxyl group and the aromatic system, which paradoxically increases the acidity of the proton but hinders reactions that require nucleophilic attack at the carbonyl carbon.[7][8]
-
Electronic Effects:
-
2-Methoxy Group: This group exerts a dual electronic influence. It is electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom, which helps stabilize the carboxylate anion and increase acidity. Simultaneously, it is electron-donating via resonance (+R effect), which would typically decrease acidity. In the ortho position, the inductive effect and steric factors tend to dominate.[6]
-
3-Methyl Group: As an alkyl group, it is weakly electron-donating through induction (+I effect), which slightly destabilizes the carboxylate anion. However, its main contribution in this context is steric.
-
The collective impact of these features is a carboxylic acid that is relatively acidic but sterically shielded. This necessitates careful selection of reaction conditions to achieve efficient chemical transformations. Direct, brute-force methods are often less effective than strategies that employ potent activating agents or reaction pathways that can circumvent the steric blockade.
Key Transformation 1: Esterification
Esterification is a fundamental transformation for protecting the carboxylic acid or for synthesizing active pharmaceutical ingredients. The most common method, Fischer esterification, involves reacting the carboxylic acid with an alcohol under acidic catalysis.
Mechanistic Considerations & Strategic Choices
The Fischer esterification is a reversible, equilibrium-driven process.[9] The mechanism involves protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the alcohol. For this compound, the steric hindrance around the carbonyl carbon significantly slows the rate of this nucleophilic attack.[10] To achieve reasonable yields, the equilibrium must be aggressively shifted towards the products, typically by using a large excess of the alcohol or by removing the water byproduct as it forms.[11][12]
References
- 1. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 3. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. jps.usm.my [jps.usm.my]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of Methoxyfenozide from 2-Methoxy-3-methylbenzoic Acid
Abstract: This document provides a comprehensive technical guide for the multi-step synthesis of Methoxyfenozide, a diacylhydrazine insecticide, commencing from 2-Methoxy-3-methylbenzoic acid. The protocols herein are curated for researchers and professionals in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale. This guide details the conversion of the starting material to a key acid chloride intermediate, subsequent condensation with tert-butylhydrazine, and final acylation to yield the target molecule. Methodologies for purification and considerations for process optimization are also discussed, grounded in established chemical literature.
Introduction and Scientific Background
Methoxyfenozide is a nonsteroidal ecdysone agonist that functions as a highly selective insecticide against lepidopteran pests.[1] It operates by mimicking the insect molting hormone, 20-hydroxyecdysone, which induces a premature and incomplete molt, ultimately leading to the insect's death.[2][3] Its specificity and low mammalian toxicity make it a valuable tool in integrated pest management programs.[4]
The synthesis of Methoxyfenozide is a multi-step process that builds the characteristic diacylhydrazine core. The synthetic route described herein begins with the readily available this compound[5][6], which constitutes the "A-ring" portion of the final molecule. The core strategy involves three primary transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid of the starting material is converted into a more reactive acyl chloride. This activation is crucial for facilitating the subsequent nucleophilic attack by the weakly nucleophilic hydrazine.
-
Formation of the Hydrazide Intermediate: The activated acyl chloride is reacted with tert-butylhydrazine to form the N-tert-butyl-N'-(3-methoxy-2-methylbenzoyl)hydrazine intermediate. This step establishes the foundational hydrazide linkage.
-
Final Acylation: The hydrazide intermediate is acylated with 3,5-dimethylbenzoyl chloride (representing the "B-ring") to complete the Methoxyfenozide structure.[7]
This application note provides detailed, step-by-step protocols for this synthetic pathway, designed to be reproducible and informative for the target scientific audience.
Overall Synthetic Pathway
The synthesis proceeds through the following key stages, transforming this compound into Methoxyfenozide.
Diagram 1: Overall reaction scheme for the synthesis of Methoxyfenozide.
Experimental Protocols
Part 1: Synthesis of 3-Methoxy-2-methylbenzoyl Chloride (Intermediate I)
Principle: The carboxylic acid is converted to a highly reactive acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process as they can be easily removed.[8]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Xylene or another suitable high-boiling inert solvent
-
Round-bottomed flask
-
Reflux condenser
-
Gas scrubber (containing a base solution like NaOH to neutralize HCl and SO₂)
-
Distillation apparatus
Protocol:
-
In a fume hood, equip a round-bottomed flask with a reflux condenser and a gas outlet connected to a scrubber.
-
Add this compound to the flask.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask. The reaction can be exothermic.
-
Add a suitable solvent, such as xylene, to the mixture.
-
Heat the reaction mixture to reflux (approximately 135°C for xylene) and maintain for 2-3 hours.[9] The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride and the solvent by distillation, potentially under reduced pressure, to yield the crude 3-Methoxy-2-methylbenzoyl chloride.[8] This intermediate is often used directly in the next step without further purification.
Part 2: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (Intermediate II)
Principle: This step involves the nucleophilic acyl substitution reaction between the synthesized 3-Methoxy-2-methylbenzoyl chloride and tert-butylhydrazine. The reaction is performed at low temperatures to control reactivity and in the presence of a base to neutralize the HCl byproduct.[10][11]
Materials:
-
3-Methoxy-2-methylbenzoyl chloride (from Part 1)
-
tert-Butylhydrazine hydrochloride
-
Sodium hydroxide (NaOH) solution
-
Dichloroethane or Toluene
-
Reaction vessel with cooling capabilities (e.g., jacketed reactor or ice bath)
Protocol:
-
Add tert-butylhydrazine hydrochloride and dichloroethane to a reaction vessel equipped with a stirrer and a cooling system.[11]
-
Slowly add a caustic soda (NaOH) solution dropwise to free the tert-butylhydrazine base. The mixture may be allowed to separate, and the aqueous layer removed.[11]
-
While maintaining the low temperature (<0°C), slowly add the 3-Methoxy-2-methylbenzoyl chloride from Part 1 to the organic layer containing the free tert-butylhydrazine.[11]
-
Allow the reaction to proceed for 7-9 hours at this temperature.[11][12]
-
Workup and Purification: A significant challenge in this step is the formation of the N,N-disubstituted isomer byproduct.[10][13] A specialized purification method is often employed:
-
Add water and an acid (e.g., HCl) to the reaction mixture to achieve a pH of less than 3.[13][14]
-
Heat the mixture to 40-105°C for 0.5-5 hours. This selectively hydrolyzes the unwanted isomer back to 3-methoxy-2-methylbenzoic acid.[13][14]
-
Cool the mixture and remove the precipitated 3-methoxy-2-methylbenzoic acid (which can be recycled) by filtration.[13]
-
Add a base (e.g., NaOH) to the remaining mother liquor to adjust the pH to 7-12.[13][14]
-
The desired product, N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide, will precipitate and can be collected by filtration.[13]
-
Part 3: Synthesis of Methoxyfenozide (Final Product)
Principle: The final step is a second acylation, where the remaining -NH group of the hydrazide intermediate attacks the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride. A base is used to scavenge the resulting HCl and drive the reaction to completion.[4]
Materials:
-
N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (from Part 2)
-
3,5-Dimethylbenzoyl chloride
-
Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Methanol and water for recrystallization
Protocol:
-
Dissolve the N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide intermediate in toluene in a reaction vessel and cool the solution to below 0°C.[4][11]
-
Prepare a toluene solution of 3,5-dimethylbenzoyl chloride.
-
Simultaneously, add the 3,5-dimethylbenzoyl chloride solution and a 40% sodium hydroxide solution dropwise to the cooled reaction mixture. Control the addition rates to maintain a temperature below 5°C and to finish both additions at the same time.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[4]
-
The solid Methoxyfenozide product will precipitate from the solution.
-
Collect the crude product by filtration and wash it with water.[4]
-
Final Purification: The crude product can be purified by recrystallization from a methanol/water solvent system to obtain high-purity Methoxyfenozide.[11] The purified product should be dried under vacuum.
Workflow and Data Summary
The entire process from starting material to final product involves a sequence of reactions, separations, and purifications.
Diagram 2: Experimental workflow for the synthesis of Methoxyfenozide.
Table 1: Summary of Reaction Parameters and Expected Products
| Step | Reaction Name | Key Reagents | Solvent | Temp. | Time | Product |
| 1 | Acid Chloride Formation | This compound, Thionyl chloride | Xylene | Reflux | 2-3 h | 3-Methoxy-2-methylbenzoyl chloride |
| 2 | Condensation | Intermediate I, tert-butylhydrazine, NaOH | Dichloroethane | < 0°C | 7-9 h | N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide |
| 3 | Acylation | Intermediate II, 3,5-Dimethylbenzoyl chloride, NaOH | Toluene | < 5°C | 2 h | Methoxyfenozide |
Safety and Handling
-
Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be performed in a certified chemical fume hood.[15]
-
Acyl chlorides (3-Methoxy-2-methylbenzoyl chloride and 3,5-dimethylbenzoyl chloride) are corrosive and moisture-sensitive. Handle with care and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The solvents used (Xylene, Toluene, Dichloroethane) are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. fao.org [fao.org]
- 2. Buy N-(tert-butyl)-3-methoxy-n'-(3-methoxy-2-methylbenzoyl)-2-methylbenzohydrazide [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. 2-Methyl-3-methoxybenzoyl chloride|lookchem [lookchem.com]
- 10. N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | 163336-50-3 | Benchchem [benchchem.com]
- 11. CN106699596A - Preparation process of methoxyfenozide - Google Patents [patents.google.com]
- 12. CN104803879A - Preparation technology of methoxyfenozide - Google Patents [patents.google.com]
- 13. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 14. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 15. chemicalbook.com [chemicalbook.com]
Application Note & Protocol: High-Efficiency Amidation of 2-Methoxy-3-methylbenzoic Acid using HATU
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the amidation of 2-Methoxy-3-methylbenzoic acid, a common synthetic building block in medicinal chemistry. We detail a robust protocol centered on the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent. The narrative delves into the mechanistic rationale behind reagent selection, offers a detailed step-by-step experimental procedure, and includes a troubleshooting guide to address common challenges. This application note is designed to equip researchers with the expertise to reliably synthesize amide derivatives from this valuable starting material.
Introduction: The Central Role of the Amide Bond
The amide bond is a cornerstone of modern pharmaceutical science, present in a vast array of approved drugs and clinical candidates. Its remarkable metabolic stability, conformational rigidity, and hydrogen bonding capabilities make it a privileged functional group in molecular design. The synthesis of amides, typically via the condensation of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[1]
However, the direct reaction between a carboxylic acid and an amine is kinetically slow and requires high temperatures, which are incompatible with complex, sensitive molecules.[2] Consequently, the reaction necessitates the "activation" of the carboxylic acid to render it more susceptible to nucleophilic attack by the amine. This compound is a versatile aromatic carboxylic acid, and its successful coupling to various amine partners is critical for building molecular complexity. This guide focuses on a state-of-the-art method for this transformation.
Reagent Selection: Why HATU is the Reagent of Choice
A multitude of coupling reagents exist, from classic carbodiimides like EDC to phosphonium salts like PyBOP.[3][4] For substrates that may be sterically hindered or electronically deactivated, a high-performance reagent is crucial. HATU, a uronium/aminium salt-based coupling reagent, stands out for its superior performance.[4][5]
Key Advantages of HATU:
-
High Reactivity & Speed: HATU facilitates rapid reaction times, often reaching completion within a few hours at room temperature.[4][6]
-
Low Epimerization: For chiral carboxylic acids, HATU is renowned for minimizing the loss of stereochemical integrity, a critical factor in drug development.[5]
-
Efficacy with Challenging Substrates: It is particularly effective for coupling sterically hindered acids or poorly nucleophilic amines where other reagents may fail.[7]
The efficacy of HATU stems from its mechanism, which proceeds through the formation of a highly reactive OAt-active ester.[5][6][8]
The Mechanism of HATU-Mediated Amidation
Understanding the reaction pathway is fundamental to optimizing conditions and troubleshooting. The process involves several distinct steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the this compound to form a carboxylate anion.[8]
-
Initial Activation: The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.[6]
-
Active Ester Formation: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is highly efficient and forms the key OAt-active ester, releasing tetramethylurea as a byproduct.[6][8]
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbonyl carbon of the highly reactive OAt-ester. The pyridine nitrogen atom in the HOAt moiety is thought to stabilize the transition state via hydrogen bonding, accelerating the reaction.[6] This forms the desired amide bond and regenerates HOAt.
Detailed Experimental Protocol
This protocol outlines a general procedure for the amidation of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | Ensure it is dry. |
| Amine (R-NH₂) | ≥98% | Standard Supplier | Stoichiometry: 1.1 equivalents. |
| HATU | ≥98% | Standard Supplier | Store under inert gas, moisture sensitive. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% (Amine synthesis grade) | Standard Supplier | Stoichiometry: 2.5 equivalents. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier | Use a fresh bottle or from a solvent system. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For workup and chromatography. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Standard Supplier | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Standard Supplier | For workup. |
| Brine | Saturated Aqueous NaCl | In-house preparation | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic layer. |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography. |
| Standard Glassware | --- | --- | Round-bottom flask, magnetic stir bar, etc. |
Step-by-Step Procedure
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with magnetic stirring.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5 minutes. Causality: The base is added first to deprotonate the carboxylic acid, preparing it for activation, and to neutralize the acidic byproducts formed during the reaction.
-
Activation: Add HATU (1.2 eq) to the reaction mixture in one portion. A slight color change (e.g., to yellow) may be observed. Causality: Stoichiometric excess of HATU ensures complete activation of the carboxylic acid.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is fully consumed.[5]
-
Workup - Quenching and Extraction: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Aqueous Washes:
-
Wash the organic layer twice with 1 M HCl. Causality: Removes excess DIPEA and other basic impurities.
-
Wash the organic layer twice with saturated aq. NaHCO₃. Causality: Removes unreacted carboxylic acid and the acidic HOAt byproduct.
-
Wash the organic layer once with brine. Causality: Removes residual water and aids in phase separation.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, for crystalline solids, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective purification method.[9]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction (hydrolysis of HATU or active ester).2. Poor quality or degraded HATU/amine.3. Insufficient base. | 1. Ensure all glassware is flame-dried and use anhydrous solvent.2. Use fresh, high-purity reagents.3. Verify the amount and quality of DIPEA. |
| Reaction Stalls / Incomplete | 1. Sterically demanding substrates.2. Insufficient equivalents of coupling reagent or amine. | 1. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time.2. Add an additional portion of HATU and amine. |
| Difficult Purification | 1. Tetramethylurea byproduct co-elutes with the product.2. Product is highly polar. | 1. Ensure thorough aqueous workup washes to remove the water-soluble urea. If it persists, a reverse-phase chromatography may be necessary.2. Consider alternative purification methods like recrystallization or using a more polar solvent system for chromatography (e.g., DCM/Methanol).[10] |
Characterization of the Amide Product
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Confirm the presence of the new amide N-H proton (if applicable), and look for characteristic shifts in the aromatic and methyl/methoxy signals adjacent to the newly formed amide bond.
-
Mass Spectrometry (MS): Verify the molecular weight of the product by obtaining the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Infrared Spectroscopy (FT-IR): Observe the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹).
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. hmn-214.com [hmn-214.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Application Notes & Protocols: Leveraging 2-Methoxy-3-methylbenzoic Acid in the Synthesis of Novel Kinase Inhibitors
Part 1: The Strategic Importance of the Substituted Benzoyl Moiety in Kinase Inhibition
Kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. Their central role in signal transduction pathways makes them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors often relies on the strategic assembly of molecular fragments that can effectively compete with adenosine triphosphate (ATP) at its binding site. Within this framework, substituted benzoic acids serve as versatile and highly valuable starting materials.
2-Methoxy-3-methylbenzoic acid (CAS: 26507-91-5) is a particularly interesting scaffold.[1][2][3] Its utility stems not just from the carboxylic acid handle, which is primed for amide bond formation—a cornerstone reaction in medicinal chemistry—but also from the specific substitution pattern on the aromatic ring.[4] The ortho-methoxy and meta-methyl groups are not mere decorations; they are critical determinants of the molecule's physicochemical properties and its potential interactions within the kinase ATP binding pocket.
-
The Ortho-Methoxy Group: This group can significantly influence the conformation of the benzamide product by forming an intramolecular hydrogen bond with the amide N-H, thus restricting rotation around the aryl-carbonyl bond. This pre-organization can reduce the entropic penalty upon binding to the target kinase. Furthermore, the oxygen atom can act as a crucial hydrogen bond acceptor, often interacting with residues in the "hinge" region of the kinase, a common anchoring point for Type I and Type II inhibitors.[5]
-
The Meta-Methyl Group: This small, lipophilic group can engage in favorable van der Waals interactions within hydrophobic sub-pockets of the ATP binding site, contributing to binding affinity and, potentially, selectivity against other kinases.[5][6]
This guide provides a detailed protocol for the utilization of this compound in the synthesis of a model benzamide library, discusses the rationale behind the chosen methodology, and presents a framework for data interpretation.
Part 2: Core Principle - Pharmacophore Modeling and Scaffold Placement
Most ATP-competitive kinase inhibitors are designed to mimic the binding mode of the adenine ring of ATP. A generalized pharmacophore for a Type I kinase inhibitor typically includes a heterocyclic core that forms one or more hydrogen bonds with the kinase hinge region, and various substituents that occupy adjacent hydrophobic pockets (Pocket I and Pocket II).
The 2-Methoxy-3-methylbenzoyl moiety, when coupled to a suitable amine partner (often a heterocyclic amine), can effectively function as a key component of this pharmacophore. The amide linkage serves to connect this "solvent-front" fragment to the "hinge-binding" core.
Caption: Generalized binding of a benzamide inhibitor in a kinase ATP pocket.
Part 3: Key Synthetic Application: Amide Bond Formation
The formation of an amide bond is the most direct and powerful application for this compound in constructing kinase inhibitor candidates.[7] While numerous coupling reagents exist, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, fast reaction times, and effectiveness with even sterically hindered or poorly nucleophilic amines.[8]
The general workflow involves the activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amine.
Caption: Standard experimental workflow for HATU-mediated amide coupling.
Part 4: Protocol 1 - Synthesis of N-(4-aminophenyl)-2-methoxy-3-methylbenzamide
This protocol details a representative synthesis using a common amine building block.
Principle: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive acyl-uronium intermediate. This intermediate is then readily attacked by the primary amine to form the stable amide bond. The byproducts are water-soluble, simplifying purification.[7][8]
Materials and Reagents:
-
This compound (1.0 eq.)
-
p-Phenylenediamine (1.1 eq.)
-
HATU (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add p-phenylenediamine (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.). Stir the mixture for 5 minutes at room temperature.
-
Activation: In a separate vial, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS, typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 5: Data Analysis and Interpretation - A Case Study
To explore the structure-activity relationship (SAR), a small library of analogs can be synthesized using the protocol above with different amine partners. The resulting compounds can then be tested for their inhibitory activity against a target kinase.
| Entry | Amine Partner (R-NH₂) Structure | Yield (%) | Purity (%) | Target Kinase IC₅₀ (nM) * |
| 1 | 4-Aminophenol | 78 | >98 | 150 |
| 2 | 4-Fluoroaniline | 85 | >99 | 95 |
| 3 | 3-Aminopyridine | 72 | >98 | 45 |
| 4 | Aniline | 91 | >99 | 210 |
Note: Data are representative and for illustrative purposes only.
Interpretation:
-
The data suggest that incorporating a hydrogen bond acceptor (Entry 1, 3) or a bioisostere for hydrogen (Entry 2) on the amine partner may be beneficial for potency compared to an unsubstituted aniline (Entry 4).
-
The improved potency with 3-aminopyridine (Entry 3) is a classic strategy in kinase inhibitor design, where the pyridine nitrogen often forms a key hydrogen bond with the kinase hinge region.
Part 6: Troubleshooting and Expert Insights
| Problem | Potential Cause | Solution |
| Low or No Reaction | Inactive coupling reagent (hydrolyzed). | Use fresh, high-purity HATU stored under inert gas in a desiccator. |
| Insufficient base. | Ensure 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA are used. | |
| Formation of N-acylurea byproduct | (When using carbodiimides like EDC) Side reaction of the activated acid. | If using EDC, always include an additive like HOBt or NHS to trap the active intermediate and improve efficiency.[8][9] |
| Difficult Purification | Water-soluble byproducts (e.g., DIPEA salts, tetramethylurea from HATU) remain. | Ensure thorough aqueous washes during the work-up phase to remove the majority of these impurities before chromatography. |
| Racemization (if amine is chiral) | Over-activation or prolonged reaction time with some coupling reagents. | Use HATU or COMU, which are known to suppress racemization. Keep reaction times as short as necessary.[4] |
Part 7: Conclusion
This compound is a valuable and strategically functionalized building block for the synthesis of kinase inhibitors. Its inherent structural features provide a strong foundation for designing molecules with high affinity and potential selectivity. The robust and high-yielding amide coupling protocols described herein offer a reliable pathway for medicinal chemists and drug development professionals to rapidly generate diverse libraries of novel benzamide-based compounds for screening and lead optimization campaigns.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: A Strategic Guide to the Development of Novel Anti-inflammatory Agents from a 2-Methoxy-3-methylbenzoic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid derivatives have historically served as a foundational scaffold for many non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed strategic framework and actionable protocols for the development of novel anti-inflammatory agents, using 2-Methoxy-3-methylbenzoic acid as a versatile starting scaffold. We will detail the rationale for scaffold selection, a comprehensive screening cascade from in vitro enzymatic and cell-based assays to in vivo models of acute inflammation, and the principles of leveraging structure-activity relationship (SAR) data for lead optimization.
Introduction: Rationale for the this compound Scaffold
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A primary therapeutic strategy involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX)[1].
The this compound structure presents a compelling starting point for several reasons:
-
Proven Pharmacophore: The benzoic acid moiety is a classic feature of many NSAIDs, crucial for anchoring within the active site of target enzymes like COX.
-
Tunable Physicochemical Properties: The methoxy and methyl substitutions on the phenyl ring provide a metabolic handle and influence the compound's lipophilicity and electronic properties. These can be systematically modified to optimize potency and pharmacokinetic profiles.
-
Synthetic Tractability: The carboxylic acid group is a versatile functional handle, readily converted into a diverse library of esters, amides, and other derivatives to explore the chemical space for improved biological activity.
This guide outlines a systematic approach to harness the potential of this scaffold.
Caption: this compound scaffold with key diversification points.
Synthesis of a Focused Derivative Library
The initial step involves creating a library of analogs to probe the structure-activity relationship (SAR). A common and effective strategy is the amidation of the carboxylic acid group, which can introduce a wide range of chemical functionalities.
Protocol 2.1: General Procedure for Amide Synthesis
Causality: This protocol utilizes a standard peptide coupling reaction. T3P® (Propylphosphonic Anhydride) is chosen as a coupling reagent due to its high efficiency, broad functional group tolerance, and the formation of water-soluble byproducts, which simplifies purification.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Propylphosphonic Anhydride (T3P®, 50% solution in ethyl acetate)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate, add the desired amine (1.1 eq) and pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Screening Cascade: Identifying Active Compounds
A tiered screening approach is employed to efficiently identify promising compounds. The cascade begins with target-based enzymatic assays and progresses to more complex cell-based models of inflammation.
Caption: Workflow for the in vitro anti-inflammatory screening cascade.
Protocol 3.1: COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The subsequent peroxidase activity of the enzyme is used to generate a colorimetric or fluorescent signal.[2]
Materials:
-
COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for each test compound (e.g., from 100 µM to 1 nM) in the provided assay buffer.
-
To the wells of a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Immediately read the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: LPS-Induced TNF-α Release in THP-1 Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like TNF-α.[3] This assay evaluates a compound's ability to suppress this cellular inflammatory response.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 monocytes in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the test compounds or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. A vehicle-treated, unstimulated group will serve as a negative control.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
Data Presentation: Hypothetical In Vitro Screening Results
| Compound ID | R Group (Amide) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (% @ 10 µM) |
| Parent Acid | -OH | 15.2 | 8.5 | 1.8 | 12% |
| Cmpd-01 | -NH-Phenyl | 10.8 | 1.2 | 9.0 | 45% |
| Cmpd-02 | -NH-Benzyl | 12.1 | 0.9 | 13.4 | 58% |
| Cmpd-03 | -N(Morpholine) | >50 | 25.6 | <2 | 5% |
| Cmpd-04 | -NH-(4-F-Phenyl) | 9.5 | 0.2 | 47.5 | 75% |
| Celecoxib | (Standard) | 25.0 | 0.05 | 500 | 85% |
Data is hypothetical and for illustrative purposes only.
In Vivo Validation: Assessing Efficacy in a Living System
Compounds that demonstrate potent and selective activity in vitro must be evaluated in vivo to confirm their anti-inflammatory effects in a complex biological system.
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: This is a widely accepted model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[1][4] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[5]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) solution of λ-Carrageenan in sterile saline
-
Test compounds and vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin or Diclofenac (standard drug)[4]
-
Plebismometer
Procedure:
-
Acclimate animals for at least one week under standard laboratory conditions.[6] Fast the animals overnight before the experiment but allow free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle Control, Standard Drug (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at least 3 doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
Mechanism of Action & Lead Optimization
The data gathered from the in vitro and in vivo assays are crucial for establishing a Structure-Activity Relationship (SAR).
-
Analysis of SAR: The hypothetical data in the table above suggests that converting the carboxylic acid to an amide is beneficial (Parent vs. Cmpd-01, 02, 04). It also indicates that an electron-withdrawing substituent on the phenyl ring (Cmpd-04) dramatically increases COX-2 selectivity and cellular potency.[1] The morpholine amide (Cmpd-03) was not tolerated, suggesting steric or electronic requirements for the amide substituent.
-
Iterative Optimization: This initial SAR provides a roadmap for the next round of synthesis. Researchers would design and synthesize new analogs based on these findings—for example, exploring other halogen substitutions on the phenyl ring or modifying the linker between the core and the amide substituent. This iterative cycle of design, synthesis, and testing is fundamental to lead optimization.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR studies of 2-methoxyestradiol and development of its analogs as probes of anti-tumor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Methoxy-3-methylbenzoic Acid in Agrochemical Synthesis: A Technical Guide
This guide provides an in-depth exploration of the application of 2-Methoxy-3-methylbenzoic acid in the synthesis of agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document offers detailed protocols, mechanistic insights, and a comprehensive overview of its primary use as a key intermediate in the production of the insecticide methoxyfenozide.
Introduction: The Strategic Importance of this compound in Agrochemicals
This compound (CAS 26507-91-5) is a substituted benzoic acid derivative that has emerged as a critical building block in the synthesis of modern crop protection agents.[1] Its specific substitution pattern makes it an ideal precursor for the development of complex active ingredients with high efficacy and selectivity. The primary and most significant application of this acid in the agrochemical industry is as a key intermediate in the synthesis of methoxyfenozide, a diacylhydrazine insecticide.[2][3][4] Methoxyfenozide is renowned for its targeted action against lepidopteran pests, making this compound a compound of considerable interest in integrated pest management (IPM) strategies.[5]
Core Application: Synthesis of the Insecticide Methoxyfenozide
The synthesis of methoxyfenozide from this compound is a multi-step process that highlights the utility of this benzoic acid derivative. The overall synthesis involves the conversion of the carboxylic acid to a more reactive intermediate, typically an acid chloride, followed by condensation with a substituted hydrazine.
Mechanistic Insight: The Role of Methoxyfenozide as an Ecdysone Agonist
Methoxyfenozide's efficacy as an insecticide stems from its unique mode of action. It functions as an ecdysone agonist, mimicking the natural insect molting hormone, 20-hydroxyecdysone.[5][6] By binding to the ecdysone receptor in lepidopteran larvae, methoxyfenozide induces a premature and incomplete molt. This disruption of the natural molting process leads to cessation of feeding, lethargy, and ultimately, the death of the insect larvae. This targeted mechanism is highly selective for lepidopteran pests and displays low toxicity to non-target organisms, including beneficial insects, birds, and mammals.[5]
The following diagram illustrates the key steps in the synthesis of methoxyfenozide from this compound.
Caption: Synthesis pathway of Methoxyfenozide.
Experimental Protocols
The following protocols are derived from established patent literature and represent a viable synthetic route to methoxyfenozide.
Protocol 1: Synthesis of 3-Methoxy-2-methylbenzoyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a key reactive intermediate.
Materials:
-
This compound
-
Bis(trichloromethyl)carbonate (triphosgene)
-
Organic amine catalyst (e.g., pyridine, N,N-dimethylformamide)
-
Anhydrous organic solvent (e.g., toluene, o-dichlorobenzene)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve the organic amine catalyst in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen).
-
Add this compound to the solution and stir until it is fully dissolved.
-
Slowly add a solution of bis(trichloromethyl)carbonate in the same organic solvent via the dropping funnel. Control the addition rate to maintain the reaction temperature below 20°C.
-
After the addition is complete, heat the reaction mixture to a temperature between 50°C and 150°C and maintain for 2 to 5 hours.[7]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude 3-Methoxy-2-methylbenzoyl chloride, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Protocol 2: Synthesis of Methoxyfenozide
This protocol details the final two steps in the synthesis of methoxyfenozide: the formation of the hydrazide intermediate and the subsequent acylation.
Materials:
-
3-Methoxy-2-methylbenzoyl chloride
-
tert-Butylhydrazine hydrochloride
-
3,5-Dimethylbenzoyl chloride
-
Aqueous sodium hydroxide solution
-
Toluene
Procedure:
-
Formation of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide: In a suitable reactor, suspend tert-butylhydrazine hydrochloride in toluene. Cool the mixture to 0°C with stirring.[8]
-
Slowly add a solution of 3-Methoxy-2-methylbenzoyl chloride in toluene and an aqueous sodium hydroxide solution simultaneously, maintaining the temperature at 0°C.[8]
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.[8] The resulting intermediate, N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide, can be isolated or used directly in the next step.
-
Acylation to form Methoxyfenozide: To the solution containing the hydrazide intermediate, cool again to 0°C.
-
Simultaneously add a toluene solution of 3,5-dimethylbenzoyl chloride and an aqueous sodium hydroxide solution dropwise. The dropping temperature should not exceed 5°C.[9]
-
Control the rate of addition so that both solutions are added completely at the same time.[9]
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.[9]
-
The resulting white solid (methoxyfenozide) is collected by filtration and washed.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of the key intermediate, 3-Methoxy-2-methylbenzoyl chloride, as described in the patent literature.
| Starting Material | Reagent | Catalyst | Solvent | Reaction Temperature (°C) | Product Yield (%) | Purity (GC, %) | Reference |
| 3-Methoxy-2-methylbenzoic acid | Bis(trichloromethyl)carbonate | Pyridine | Toluene | 100-110 | 85 | 99.0 | [7] |
| 3-Methoxy-2-methylbenzoic acid | Bis(trichloromethyl)carbonate | N,N-Dimethylformamide | o-Dichlorobenzene | 140-150 | 88.9 | 99 | [7] |
| 3-Methoxy-2-methylbenzoic acid | Bis(trichloromethyl)carbonate | Triethylamine | Tetrahydrofuran | 60-70 | 86.7 | 98.2 | [7] |
Potential for Other Agrochemical Applications
While the synthesis of methoxyfenozide is the most prominent application, the structural motif of this compound suggests its potential as a precursor for other classes of agrochemicals. Research into substituted benzoic acid derivatives has indicated their utility in the development of fungicides and herbicides.
-
Fungicides: The benzamide functional group, which can be readily synthesized from this compound, is a common feature in many commercial fungicides.[10] Although specific fungicides derived directly from this compound are not widely reported, the exploration of its derivatives in this area remains a viable research direction.[11][12]
-
Herbicides: Benzoic acid derivatives are a known class of herbicides.[13] The specific substitution pattern of this compound could be leveraged to design novel herbicides with unique modes of action or improved selectivity.
The following diagram illustrates the logical relationship for exploring further applications.
Caption: Exploration of further agrochemical applications.
Conclusion
This compound is a valuable intermediate in the agrochemical industry, with its primary role being the synthesis of the highly effective and selective insecticide, methoxyfenozide. The detailed synthetic protocols and an understanding of the final product's mechanism of action provide a solid foundation for researchers and professionals in this field. While its application is currently dominated by insecticide synthesis, the inherent chemical properties of this compound suggest a promising potential for its use in the development of novel fungicides and herbicides. Further research into the derivatization and biological screening of this versatile molecule is warranted to unlock its full potential in addressing the ongoing challenges of global food security.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 5. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]
- 6. Methoxyfenozide | C22H28N2O3 | CID 105010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102584573A - Synthesis method of methoxyfenozide key intermediate-substituted methyl benzoyl chloride - Google Patents [patents.google.com]
- 8. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
- 9. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates †‡ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of 2-Methoxy-3-methylbenzoic Acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the various methods for the esterification of 2-Methoxy-3-methylbenzoic acid. This sterically hindered benzoic acid derivative presents unique challenges in synthesis. This guide details three primary esterification protocols: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the highly efficient Diazomethane Derivatization. Each section offers a deep dive into the reaction's mechanistic underpinnings, step-by-step laboratory protocols, and critical field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Significance of Esterifying this compound
This compound and its ester derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. The strategic placement of the methoxy and methyl groups on the aromatic ring influences the molecule's electronic and steric properties, making it a valuable building block. However, these same properties, particularly the ortho-substitution, introduce significant steric hindrance around the carboxylic acid moiety, rendering standard esterification procedures challenging.
The choice of an appropriate esterification method is paramount and is dictated by the specific requirements of the synthetic route, including substrate sensitivity to acid or heat, desired yield, and the scale of the reaction. This guide provides detailed protocols for three distinct and widely applicable methods, each with its own set of advantages and considerations.
Method 1: Fischer-Speier Esterification - The Workhorse Approach
The Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4][5] This is typically accomplished by using a large excess of the alcohol or by removing the water byproduct as it is formed.[1][4][5]
Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[1][3][6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][6] Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3][6]
Experimental Protocol: Fischer-Speier Esterification of this compound with Methanol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, which also serves as the solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) with cooling in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the scale and desired conversion.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO2 evolution.
-
Wash the organic layer with brine to remove any remaining aqueous contaminants.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methoxy-3-methylbenzoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expert Insights:
-
For sterically hindered substrates like this compound, the reaction may require longer reflux times or the use of a stronger acid catalyst like p-toluenesulfonic acid.[1]
-
The use of a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield, especially when using less volatile alcohols.[1][4]
Diagram: Fischer-Speier Esterification Workflow
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Methoxy-3-methylbenzoic Acid Derivatives in Biological Matrices
Abstract
This document provides a comprehensive guide to developing and validating a sensitive, selective, and robust method for the quantification of 2-Methoxy-3-methylbenzoic acid and its derivatives using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). We delve into the critical aspects of method development, from sample preparation and chromatographic separation to mass spectrometric detection. This application note is designed for researchers, scientists, and drug development professionals, offering not just a protocol but the scientific rationale behind key methodological choices, ensuring both technical accuracy and practical applicability. The protocols are grounded in established regulatory guidelines to ensure data integrity and reliability.
Introduction: The Rationale for Precise Quantification
This compound and its related structures are a class of compounds frequently encountered in pharmaceutical development and metabolic studies. Accurate quantification in complex biological matrices such as plasma, serum, or urine is paramount for defining the pharmacokinetic (PK) profile, assessing bioavailability, and understanding the metabolic fate of parent drug candidates.
High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical technique for this purpose. Its power lies in the combination of physical separation by chromatography with highly selective and sensitive mass-based detection. Specifically, the use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a "gold standard" level of specificity and sensitivity, allowing for precise quantification even at low concentrations in complex samples.[1][2] This note will guide you through building a self-validating system for this analysis.
The Analytical Strategy: A Mechanistic Approach
A successful bioanalytical method is not a mere collection of settings but a system where each component is optimized for the specific analyte and matrix. The chemical properties of this compound—a relatively polar, acidic small molecule—dictate our strategic choices.
Sample Preparation: The Foundation of a Clean Analysis
The primary goal of sample preparation is to remove endogenous matrix components (e.g., proteins, phospholipids) that can interfere with the analysis.[3][4] Such interference, known as the matrix effect , can suppress or enhance the analyte's ionization, leading to inaccurate and imprecise results.[5][6][7]
-
Protein Precipitation (PPT): This is a rapid and simple method involving the addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[3][8] While efficient for high-throughput screening, it provides the least clean extract and is more susceptible to matrix effects from co-extracted components like phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its partitioning between two immiscible liquid phases. By adjusting the pH of the aqueous phase to be below the pKa of the acidic analyte, it becomes neutral and can be efficiently extracted into an immiscible organic solvent (e.g., ethyl acetate).[10][11] This technique yields a significantly cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup. It uses a solid sorbent to retain the analyte while matrix components are washed away. For an acidic compound, a mixed-mode anion exchange SPE cartridge can be employed to provide a highly purified and concentrated sample, minimizing matrix effects and improving the Lower Limit of Quantification (LLOQ).[12]
Our Recommendation: For a robust, validated assay, Liquid-Liquid Extraction (LLE) offers an excellent balance of cleanliness, recovery, and simplicity. For assays requiring the utmost sensitivity, Solid-Phase Extraction (SPE) is recommended.
Chromatographic Separation (HPLC): Isolating the Analyte
The goal of chromatography is to separate the analyte from any remaining matrix components before it enters the mass spectrometer.
-
Column Chemistry: A C18 reversed-phase column is the standard choice for small molecules like benzoic acid derivatives. The non-polar stationary phase retains the analyte, which is then eluted by a mobile phase with increasing organic solvent content.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), such as acetonitrile or methanol. The addition of a modifier is critical. For a carboxylic acid, adding a small amount of formic acid (e.g., 0.1%) to the mobile phase serves two purposes:
-
It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a neutral state, which leads to better retention and sharper, more symmetrical peak shapes on a C18 column.
-
It provides a source of protons, which can be beneficial for positive mode ionization, although negative mode is generally preferred for acids.[13]
-
Mass Spectrometric Detection (MS/MS): Unambiguous Identification and Quantification
-
Ionization Source: Electrospray Ionization (ESI) is the ideal technique for polar molecules like this compound.[14][15] It is a "soft" ionization method that typically keeps the molecule intact, producing a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
-
Ionization Mode: Given the acidic nature of the carboxyl group, Negative Ion Mode (ESI-) is the logical choice. The molecule will readily lose a proton to form the [M-H]⁻ ion, which is often a very stable and abundant ion, leading to high sensitivity.[16]
-
Detection Mode - Multiple Reaction Monitoring (MRM): MRM provides exceptional specificity by monitoring a specific fragmentation pathway of the analyte.[17][18]
-
Q1 (First Quadrupole): Isolates the deprotonated molecule (the precursor ion, [M-H]⁻).
-
Q2 (Collision Cell): The precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates a specific, stable fragment ion (the product ion).
-
Only a compound that has the correct precursor mass AND fragments to produce the correct product mass will be detected. This two-stage filtering process virtually eliminates background noise and interferences.[2][19]
Caption: Principle of Multiple Reaction Monitoring (MRM) for quantification.
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a starting point and should be optimized for your specific instrumentation and derivative of interest.
Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d3 (recommended) or a structural analog.
-
Human Plasma (with K2EDTA as anticoagulant)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid (≥98%)
-
Ethyl Acetate (HPLC Grade)
Preparation of Standards
-
Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard and SIL-IS in 10 mL of methanol, respectively.
-
Working Standards: Prepare serial dilutions of the reference standard stock in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the SIL-IS stock in acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS Spiking Solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Acidify the samples by adding 20 µL of 2% formic acid in water. Vortex.
-
Add 500 µL of ethyl acetate.
-
Cap and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (~450 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix, then transfer to autosampler vials for analysis.
References
- 1. Multiple Reaction Monitoring Protein Quantitation Service - Creative Proteomics [creative-proteomics.com]
- 2. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biocompare.com [biocompare.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. organomation.com [organomation.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vuir.vu.edu.au [vuir.vu.edu.au]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 16. cires1.colorado.edu [cires1.colorado.edu]
- 17. Application of Multiple Reaction Monitoring (MRM) in Protein Quantification Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Novel Cyclooxygenase (COX) Inhibitors Utilizing a 2-Methoxy-3-methylbenzoic Acid Scaffold
For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract
This document provides a comprehensive guide to the design, synthesis, characterization, and biological evaluation of a novel series of enzyme inhibitors based on a 2-methoxy-3-methylbenzoic acid scaffold. We present a rationale for the selection of this scaffold, targeting the well-validated cyclooxygenase (COX) enzymes. Detailed, step-by-step protocols for the synthesis of an amide-based inhibitor library via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) mediated coupling are provided. Furthermore, we outline standard methodologies for the purification and structural characterization of the synthesized compounds using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The guide culminates in a robust protocol for the enzymatic evaluation of these novel compounds, including the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Introduction: The Rationale for the this compound Scaffold in COX Inhibition
The pursuit of novel, selective, and potent enzyme inhibitors remains a cornerstone of modern drug discovery. The this compound scaffold has been selected as a promising starting point for the development of new therapeutic agents. This choice is predicated on several key principles of medicinal chemistry.
Substituted benzoic acids are a well-established class of pharmacophores, with aspirin (2-(acetyloxy)benzoic acid) being a quintessential example of a cyclooxygenase (COX) inhibitor[1][2]. The carboxylic acid moiety is often crucial for anchoring the inhibitor within the active site of the target enzyme through key hydrogen bond interactions[1].
The substituents on the phenyl ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor. The methoxy group, while not significantly increasing lipophilicity, can engage in favorable interactions within the protein pocket and influence the electronic properties of the aromatic system. The methyl group can provide beneficial steric interactions and enhance binding affinity by displacing unfavorable water molecules in the active site. The strategic placement of these groups in the 2 and 3 positions can impart a specific conformation to the molecule, potentially leading to enhanced selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2).
Cyclooxygenase (COX) enzymes are well-validated targets for anti-inflammatory and analgesic drugs[1][3]. The development of selective COX-2 inhibitors has been a major focus in the field to minimize the gastrointestinal side effects associated with non-selective COX inhibition. The this compound scaffold offers a unique platform to explore new chemical space in the pursuit of novel and selective COX inhibitors.
Synthesis of a Novel Inhibitor Library
The synthesis of a library of potential inhibitors from the this compound scaffold is proposed via the formation of a series of amides. Amide bond formation is a robust and widely used reaction in medicinal chemistry, allowing for the introduction of diverse chemical functionalities.
General Synthetic Workflow
The overall synthetic strategy involves a one-step amide coupling reaction between the this compound scaffold and a variety of primary and secondary amines. This approach allows for the rapid generation of a diverse library of compounds for biological screening.
Caption: Synthetic workflow for the generation of a novel inhibitor library.
Detailed Protocol: Amide Coupling via EDC/HOBt
This protocol describes the synthesis of a representative compound, N-benzyl-2-methoxy-3-methylbenzamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[4][5]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-methoxy-3-methylbenzamide.
Purification and Characterization of Synthesized Inhibitors
Rigorous purification and characterization are essential to ensure the integrity of the synthesized compounds before biological evaluation.
Purification by Reverse-Phase HPLC
For high-purity compounds, reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method of purification.[6][7][8]
Protocol:
-
Dissolve the crude compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto a preparative C18 RP-HPLC column.
-
Elute the compound using a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the desired product peak.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain the purified compound as a TFA salt.
Structural Characterization
The identity and purity of the final compounds should be confirmed by NMR spectroscopy and mass spectrometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the synthesized inhibitor.[9][10] The spectra should be consistent with the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight of the compound.[11][12][13][14][15] This provides an accurate determination of the elemental composition.
Table 1: Representative Characterization Data for N-benzyl-2-methoxy-3-methylbenzamide
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 7.6 Hz, 1H), 7.40-7.25 (m, 5H), 7.15 (t, J = 7.8 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 6.50 (br s, 1H), 4.60 (d, J = 5.6 Hz, 2H), 3.85 (s, 3H), 2.30 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5, 157.0, 138.5, 132.0, 130.0, 129.0, 128.5, 128.0, 127.5, 125.0, 122.0, 62.0, 44.0, 16.0. |
| HRMS (ESI) | Calculated for C₁₆H₁₈NO₂ [M+H]⁺: 256.1332; Found: 256.1335. |
Biological Evaluation: Enzyme Inhibition Assays
The synthesized compounds are evaluated for their ability to inhibit the activity of a target enzyme, in this case, a cyclooxygenase.
Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)
Prior to inhibitor screening, it is essential to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) of the enzyme for its substrate under the chosen assay conditions.[16][17][18][19]
Protocol:
-
Prepare a series of substrate (e.g., arachidonic acid for COX) dilutions in the assay buffer.
-
In a 96-well plate, add a constant concentration of the enzyme to each well.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the formation of the product over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]).
Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.[20][21][22][23]
Caption: Experimental workflow for IC₅₀ determination.
Protocol:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the enzyme and the different concentrations of the inhibitor to the wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the assay temperature.
-
Initiate the enzymatic reaction by adding the substrate at a concentration equal to its Kₘ value.
-
Measure the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Table 2: Representative IC₅₀ Data for a Series of Novel Inhibitors
| Compound ID | R¹ | R² | IC₅₀ (µM) for COX-1 | IC₅₀ (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| Scaffold | - | - | >100 | >100 | - |
| INH-001 | H | Benzyl | 15.2 ± 1.8 | 2.5 ± 0.3 | 6.1 |
| INH-002 | H | 4-Fluorobenzyl | 12.8 ± 1.5 | 1.1 ± 0.2 | 11.6 |
| INH-003 | H | Cyclohexyl | 25.6 ± 2.1 | 18.3 ± 1.9 | 1.4 |
| INH-004 | H | Phenyl | 18.9 ± 2.0 | 5.7 ± 0.6 | 3.3 |
Conclusion
The this compound scaffold provides a valuable starting point for the synthesis of novel enzyme inhibitors. The straightforward and robust synthetic protocols outlined in this application note, coupled with standard purification, characterization, and biological evaluation techniques, enable the efficient generation and assessment of a diverse library of potential drug candidates. The presented methodologies are broadly applicable to other enzyme targets and can be readily adapted to support various drug discovery programs.
References
- 1. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. zefsci.com [zefsci.com]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. selectscience.net [selectscience.net]
- 16. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 17. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. courses.edx.org [courses.edx.org]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for 2-Methoxy-3-methylbenzoic Acid
Welcome to the technical support center dedicated to the successful amide coupling of 2-Methoxy-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The inherent steric hindrance of this substrate presents unique challenges that require careful consideration of reagents and reaction conditions. This document, presented in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome experimental hurdles and achieve optimal results.
Troubleshooting Guide: Common Issues & Solutions
Question 1: I am observing very low to no conversion in my coupling reaction with this compound. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge when working with sterically hindered carboxylic acids like this compound. The substitution pattern on the aromatic ring impedes the approach of the amine to the activated carboxylic acid intermediate. Here’s a breakdown of potential causes and actionable solutions:
-
Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to efficiently activate the hindered carboxylic acid.
-
Solution: Employ more powerful, modern coupling reagents specifically designed for sterically demanding substrates. Uronium/aminium salts like HATU, HCTU, or COMU are excellent choices as they generate highly reactive OAt or Oxyma esters, respectively.[1][2][3] Phosphonium salts such as PyBOP and PyAOP are also highly effective.[2][4] These reagents often outperform traditional carbodiimides like EDC or DCC in such challenging couplings.[5]
-
-
Suboptimal Reagent Stoichiometry: Incorrect ratios of coupling reagent, base, or amine can lead to incomplete reactions.
-
Solution: A slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[6][7] Ensure a sufficient amount of a non-nucleophilic base (2-3 equivalents), such as DIPEA or NMM, is used to facilitate both the activation and coupling steps.[1][8]
-
-
Choice of Base and Solvent: The reaction environment plays a critical role in the success of the coupling.
-
Solution: Use polar aprotic solvents like DMF or NMP, as they are generally effective for amide coupling reactions.[8] For the base, N,N-Diisopropylethylamine (DIPEA) is a common choice due to its non-nucleophilic nature.[8] In cases where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or collidine might be beneficial.[8][9]
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can result in a stalled reaction.
-
Solution: While many coupling reactions proceed at room temperature, sterically hindered substrates may require elevated temperatures (e.g., 40-50 °C) to achieve a reasonable reaction rate.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which may be longer than for unhindered substrates.
-
Question 2: My reaction is producing a significant amount of a byproduct that is difficult to separate from my desired amide. What is this byproduct and how can I prevent its formation?
The most common byproduct in carbodiimide-mediated couplings is N-acylurea. This arises from the rearrangement of the O-acylisourea intermediate, which is the activated form of the carboxylic acid.[10] This N-acylurea is often unreactive and can complicate purification.
-
Cause: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement to the more stable N-acylurea, especially if the subsequent nucleophilic attack by the amine is slow, as is the case with hindered substrates.[10]
-
Prevention:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial when using carbodiimides like EDC or DIC.[6][11] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive towards the amine.[10]
-
Switch to Onium Salts: Uronium/aminium or phosphonium salt coupling reagents inherently contain these activating moieties (e.g., HATU contains an OAt group), thus circumventing the formation of N-acylurea.[2]
-
Question 3: I am concerned about racemization of my chiral amine during the coupling reaction. What steps can I take to minimize this?
Racemization is a critical concern when coupling with chiral amines, as it can lead to the formation of diastereomeric products that are often difficult to separate.
-
Mechanism: Racemization can occur at the α-carbon of the activated carboxylic acid through the formation of an oxazolone intermediate, or at the α-carbon of the amine under harsh basic conditions.[9]
-
Mitigation Strategies:
-
Additive Selection: Additives like HOBt and particularly HOAt are known to suppress racemization.[11]
-
Base Selection: Use a weaker, non-nucleophilic base. While DIPEA is common, N-methylmorpholine (NMM) or collidine are often recommended to minimize racemization.[8][9]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.[7]
-
Coupling Reagent Choice: Reagents like COMU, which incorporates OxymaPure, are reported to have a low propensity for racemization.[3]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent do you recommend as a starting point for the coupling of this compound?
For a sterically hindered substrate like this compound, starting with a robust and highly reactive coupling reagent is advisable. HATU is an excellent first choice due to its high efficiency in overcoming steric hindrance and its rapid reaction kinetics.[1][4] COMU is another strong candidate, offering comparable reactivity to HATU with the added benefit of being a safer, non-explosive alternative to benzotriazole-based reagents.[3][12]
| Coupling Reagent | Class | Key Advantages for Hindered Substrates |
| HATU | Uronium/Aminium Salt | High reactivity, fast kinetics, effective for hindered couplings.[1][2] |
| HCTU | Uronium/Aminium Salt | More cost-effective than HATU with comparable reactivity. |
| COMU | Uronium/Aminium Salt | High reactivity, safer (non-explosive byproducts), good solubility.[3][12] |
| PyBOP | Phosphonium Salt | High reactivity, low racemization, byproducts are generally soluble.[4][8] |
| T3P® | Phosphonic Anhydride | Excellent for difficult couplings, water-soluble byproducts simplify workup.[13] |
Q2: What is the optimal order of addition for the reagents?
The generally accepted and most effective procedure is to pre-activate the carboxylic acid before adding the amine.
-
Dissolve the this compound in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive activated ester.
-
Add the amine to the pre-activated mixture.
This sequence ensures that the concentration of the activated species is maximized when the amine is introduced, which is particularly important for challenging couplings.[6]
Q3: How should I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques for monitoring the reaction.
-
TLC: Provides a quick and straightforward way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more definitive information by confirming the mass of the desired product and detecting any side products, giving a clearer picture of the reaction's progress and cleanliness.
Q4: What are the best practices for working up and purifying the amide product?
The workup and purification strategy will depend on the properties of your specific amide. However, a general procedure is as follows:
-
Quench the reaction: Add water or a saturated aqueous solution of NH₄Cl to quench any remaining reactive species.[6]
-
Aqueous Wash: Perform a series of aqueous washes to remove water-soluble byproducts.
-
A wash with a mild acid (e.g., 1N HCl) will remove excess amine and basic byproducts.
-
A wash with a mild base (e.g., saturated NaHCO₃ solution) will remove unreacted carboxylic acid and acidic byproducts.[14]
-
A final wash with brine will help to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by:
Experimental Protocols & Visual Guides
General Protocol for Amide Coupling of this compound using HATU
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Decision-Making Workflow for Optimizing the Coupling Reaction
Caption: Troubleshooting workflow for low-yield reactions.
General Mechanism of Amide Bond Formation via Activated Ester
Caption: Generalized two-step amide coupling mechanism.
References
- 1. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.globalso.com [file.globalso.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
Technical Support Center: Purification of 2-Methoxy-3-methylbenzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-methoxy-3-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to troubleshoot effectively.
Introduction: The Challenge of Purifying this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, presents a unique set of purification challenges. The interplay of these functional groups influences the molecule's polarity, solubility, and crystalline nature, often leading to difficulties in isolating the compound in high purity. Common impurities often include starting materials, regioisomers, or byproducts from preceding synthetic steps, such as 3-nitro-2-methylbenzoic acid or 2-methyl-3-chlorobenzoic acid.[1][3][4]
This guide provides a structured approach to overcoming these challenges, divided into Frequently Asked Questions for quick reference and in-depth Troubleshooting Guides for more complex issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: My product appears as an oil and refuses to crystallize. What is the primary cause?
A: This phenomenon, known as "oiling out," typically occurs when the solute is coming out of solution at a temperature above its melting point.[5] This is often due to a high concentration of impurities, which depresses the melting point of the mixture, or the use of a solvent that is too effective, causing the compound to precipitate too quickly from a supersaturated solution.[6]
Q2: I'm struggling to remove a persistent colored impurity. What's the best approach?
A: Colored impurities are often large, polar, non-volatile organic molecules. A common and effective method for their removal is to treat the hot solution (prior to crystallization) with a small amount of activated charcoal.[7] The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q3: My purified product has a broad or low melting point. Does this indicate impurity?
A: Yes. A pure crystalline solid typically has a sharp melting point range (usually less than 2°C). A broad or depressed melting point is a strong indicator of the presence of impurities, which disrupt the crystal lattice structure.
Q4: Can I use acid-base extraction to purify my this compound derivative?
A: Absolutely. Acid-base extraction is a powerful technique for separating acidic compounds like carboxylic acids from neutral or basic impurities.[8] By treating an organic solution of your crude product with a weak aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.[9][10] The layers can then be separated, and the aqueous layer acidified to precipitate the pure carboxylic acid.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges associated with common purification techniques.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a primary purification technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7][12][13]
Problem A: The Compound "Oils Out" Instead of Forming Crystals
-
Causality: The solubility of your compound at the solution's cooling temperature is so high that it separates as a liquid phase rather than a solid crystal lattice. This is exacerbated by impurities that lower the compound's melting point.
-
Troubleshooting Protocol:
-
Re-heat the Solution: Add more solvent to the mixture and heat until the oil completely redissolves.[6]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask can help achieve a slower cooling rate.[13] Rapid cooling encourages precipitation over crystallization.
-
Induce Crystallization: If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the solvent surface.[12] This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure material, add a single "seed" crystal to the supersaturated solution to initiate crystallization.[12]
-
Solvent Re-evaluation: If oiling out persists, the chosen solvent may be unsuitable. A less powerful solvent or a mixed solvent system might be necessary.
-
Problem B: Poor Recovery of the Purified Compound
-
Causality: This is often due to using an excessive amount of solvent, where a significant portion of the product remains dissolved in the mother liquor even after cooling.[6][14] It can also result from premature crystallization during a hot filtration step.
-
Troubleshooting Protocol:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Concentrate the Solution: If too much solvent was added, gently boil off a portion of the solvent to increase the concentration of the compound and then attempt the cooling and crystallization process again.[6]
-
Thorough Cooling: Ensure the crystallization flask is thoroughly cooled in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.[12][13]
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
-
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[15]
| Solvent System | Polarity | Boiling Point (°C) | Suitability for Benzoic Acid Derivatives |
| Water | Very Polar | 100 | Good for many benzoic acids, but solubility may be low even when hot.[16] |
| Ethanol/Water | Polar | Variable | A versatile mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy. |
| Acetic Acid/Water | Polar | Variable | Effective for less polar derivatives.[15] |
| Toluene | Non-polar | 111 | Suitable for removing non-polar impurities. |
| Heptane/Ethyl Acetate | Non-polar/Polar | Variable | A good mixed-solvent system for fine-tuning solubility. |
Guide 2: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[17][18] For acidic compounds like this compound, specific challenges can arise.
Problem A: Severe Tailing or Streaking of the Compound Spot on TLC/Column
-
Causality: Carboxylic acids can interact strongly and sometimes irreversibly with the slightly acidic silanol groups on the surface of standard silica gel.[17] This strong interaction prevents a clean elution, causing the compound to "streak" down the column or TLC plate.
-
Troubleshooting Protocol:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This protonates the carboxylate, reducing its interaction with the silica gel and resulting in sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase (C18) silica for highly polar acids.[18][19]
-
Check Compound Load: Overloading the column can also lead to tailing. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight.[17]
-
Problem B: Poor Separation from a Closely-Eluting Impurity
-
Causality: The polarity of the mobile phase is not optimized to differentiate between the product and the impurity.
-
Troubleshooting Protocol:
-
Optimize the Solvent System with TLC: Before running a column, test various solvent systems using TLC. Aim for a system that gives your product an Rf value of approximately 0.3-0.4 and maximizes the separation from the impurity.[17]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.
-
Reduce Flow Rate: Slower flow rates can improve resolution by allowing more time for equilibrium between the stationary and mobile phases.
-
Part 3: Visualization of Workflows
Workflow 1: Selecting a Purification Strategy
This decision tree guides the initial choice of purification method based on the nature of the crude product.
Caption: Decision tree for purification method selection.
Workflow 2: Troubleshooting a Failed Recrystallization
This flowchart outlines the logical steps to take when an initial recrystallization attempt fails.
References
- 1. chembk.com [chembk.com]
- 2. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 3. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 4. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. scribd.com [scribd.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 17. web.uvic.ca [web.uvic.ca]
- 18. columbia.edu [columbia.edu]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Methoxy-3-methylbenzoic acid
Welcome to the technical support hub for the synthesis of 2-Methoxy-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.
FAQs: Choosing Your Synthetic Pathway
Question 1: What are the most common industrial routes for synthesizing this compound, and what are their primary advantages and disadvantages?
Answer: There are several established routes, each with distinct trade-offs. The choice often depends on the available starting materials, scalability, and safety considerations. The two most prevalent methods are the Grignard reaction pathway and the ortho-lithiation pathway.
| Synthetic Route | Common Starting Material | Key Advantages | Key Disadvantages |
| Grignard Reaction | 2-Bromo-6-methoxytoluene or 2-Chloro-6-methoxytoluene | Utilizes relatively common and lower-cost starting materials. The process is well-documented in patent literature for industrial applications.[1] | Highly sensitive to moisture and oxygen, which can significantly reduce yield.[2][3] The Grignard reagent can be hazardous to handle at large scales.[1] |
| Directed ortho-Lithiation | 2-Methylanisole or o-Anisic Acid | Offers high regioselectivity, allowing for precise functionalization. Can be performed on unprotected benzoic acids.[4][5][6] | Requires cryogenic temperatures (-78 °C) and the use of pyrophoric organolithium bases (like s-BuLi), which demand stringent anhydrous and inert atmosphere techniques.[4][5] |
| From 3-Nitro-2-methylbenzoic acid | 3-Nitro-2-methylbenzoic acid | A classical route involving reduction, diazotization, and methoxylation.[7] | Involves multiple steps which can lower the overall yield. Diazonium salt intermediates can be unstable. |
Troubleshooting Guide: The Grignard Reaction Pathway
The Grignard pathway, involving the carboxylation of a phenylmagnesium halide, is a robust and frequently used method.[1][8] However, its sensitivity to experimental conditions is a common source of frustration. This section addresses the most frequent problems.
Caption: Grignard Synthesis Workflow and Key Troubleshooting Points.
Issue 1: The Grignard reaction fails to initiate.
Question: I've added my 2-bromo-6-methoxytoluene to the magnesium turnings in THF, but there's no sign of reaction (no heat, no color change). What's wrong?
Answer: This is the most common failure point and is almost always due to two culprits: an passivated magnesium surface or the presence of moisture.[2][3]
-
Cause A: Inactive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction. This layer must be removed or bypassed.
-
Solution 1 (Chemical Activation): Add a single, small crystal of iodine (I₂) to the flask with the magnesium and solvent.[2][9] The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The reaction has initiated when the brown/purple color of the iodine disappears.
-
Solution 2 (Mechanical Activation): In a dry, inert atmosphere (like a glovebox), gently grind the magnesium turnings with a mortar and pestle before adding them to the reaction flask. This physically breaks the oxide layer.[2]
-
-
Cause B: Presence of Moisture: Grignard reagents are potent bases and are instantly destroyed by water. Even trace amounts of moisture in your glassware or solvent will prevent the reaction from starting.
-
Solution: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[2][9] The solvent (typically THF or diethyl ether) must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (like sodium/benzophenone) is critical.
-
Issue 2: The reaction initiated, but my final yield is very low.
Question: The reaction seemed to work, but after workup and purification, I have less than 30% yield. Where did my product go?
Answer: Low yields after a successful initiation often point to side reactions or incomplete carboxylation.
-
Cause A: Wurtz Coupling Side Reaction: The already-formed Grignard reagent (R-MgX) can react with the incoming aryl halide (R-X) to form a dimer (R-R). This is a major side reaction that consumes both your starting material and your desired reagent.[2][9]
-
Solution: The key is to maintain a very low concentration of the aryl halide in the reaction mixture. Add the solution of 2-bromo-6-methoxytoluene dropwise to the magnesium suspension using an addition funnel. The rate should be just fast enough to maintain a gentle reflux. Adding it all at once significantly increases the likelihood of Wurtz coupling.
-
-
Cause B: Incomplete Carboxylation: The reaction between the Grignard reagent and carbon dioxide can be inefficient if not performed correctly.
-
Solution 1 (Temperature Control): This reaction is exothermic. Cool the Grignard solution in an ice bath (0 °C) before adding the carbon dioxide source.[8] This prevents side reactions and reagent degradation at higher temperatures.
-
Solution 2 (CO₂ Source): Use a large excess of freshly crushed dry ice (solid CO₂). Do not use old dry ice that has been sitting out, as it can accumulate a layer of water ice from atmospheric condensation. Pour the Grignard solution slowly onto a slurry of crushed dry ice in anhydrous ether for better mixing and heat dissipation.
-
Issue 3: My final product is contaminated with a non-acidic impurity.
Question: After acidification and extraction, my crude product's NMR shows the desired this compound, but also a significant amount of a non-polar byproduct that is difficult to remove. What is it?
Answer: This is very likely the biphenyl byproduct from the Wurtz coupling reaction described in Issue 2. Since it is not acidic, it complicates purification.
-
Solution (Purification Strategy): A standard acid-base extraction is the most effective way to separate the desired carboxylic acid from neutral byproducts.
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt. The neutral biphenyl impurity will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the impurity.
-
Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid (e.g., 6M HCl) until the product precipitates out.
-
Filter the solid, wash with cold water, and dry to obtain the purified product.
-
Detailed Protocol: Grignard Synthesis of this compound
This protocol is optimized to minimize common failure points.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2-Bromo-6-methoxytoluene
-
Anhydrous tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
6M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under vacuum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Initiation: Add magnesium turnings (1.2 equivalents) and one small crystal of iodine to the flask. Add a small portion of anhydrous THF. To the dropping funnel, add a solution of 2-bromo-6-methoxytoluene (1.0 equivalent) in anhydrous THF.
-
Formation: Add a small amount of the halide solution from the dropping funnel to the magnesium suspension. Gentle warming with a heat gun may be required to start the reaction. Initiation is confirmed by the disappearance of the iodine color and the onset of spontaneous reflux.
-
Addition: Once initiated, add the remainder of the 2-bromo-6-methoxytoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium is consumed.
-
Carboxylation: Cool the reaction flask in an ice-water bath to 0 °C. In a separate beaker, crush a large excess (at least 5 equivalents) of dry ice. Slowly pour the cooled Grignard solution onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup: Slowly quench the reaction by adding 6M HCl until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts and wash them with a saturated NaHCO₃ solution. Separate the layers. Re-acidify the aqueous layer with 6M HCl to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound as a white solid.
References
- 1. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 6. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 7. chembk.com [chembk.com]
- 8. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Functionalization of 2-Methoxy-3-methylbenzoic Acid
Welcome to the technical support center for 2-Methoxy-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this sterically hindered and electronically rich molecule. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Troubleshooting Reactions at the Carboxyl Group
The primary challenge in functionalizing the carboxylic acid of this compound is severe steric hindrance. The ortho-methoxy and meta-methyl groups flank the reaction center, impeding the approach of nucleophiles and coupling reagents. This often leads to low yields, slow reaction times, or complete reaction failure with standard protocols.
FAQ 1: Amide Coupling Failure
Q: I am trying to form an amide using standard coupling reagents (e.g., HATU, HOBt/EDC) with a primary amine, but I'm getting very low yield or only recovering my starting material. What is the underlying issue and how can I solve it?
A: The Problem - Steric Clash at the Activated Ester.
The issue is almost certainly steric hindrance.[1][2] Standard coupling reagents work by forming a bulky activated intermediate (like an O-acylisourea with EDC). The ortho-methoxy group on your benzoic acid physically blocks the incoming amine from attacking this already crowded intermediate. The slow nucleophilic attack is the primary reason for the failure of many amide bond formation methods in sterically congested environments.[3]
A: The Solution - Minimize Steric Bulk of the Activated Intermediate.
The most effective strategy is to generate a less sterically demanding activated intermediate. The conversion of the carboxylic acid to an acyl fluoride in situ is a field-proven method for overcoming this barrier.[4][5] Acyl fluorides are highly reactive yet are only minimally larger than the parent carboxylic acid, significantly lowering the steric barrier for nucleophilic attack.[4]
Troubleshooting Protocol: Amide Coupling via Acyl Fluoride Intermediate
This protocol is adapted from methodologies developed for coupling sterically hindered substrates.[5]
Step 1: Reagent and Solvent Preparation
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (N₂ or Ar).
-
Add a suitable base. For this transformation, a non-nucleophilic organic base like pyridine or triethylamine (2.5 eq) is recommended.
Step 2: In Situ Acyl Fluoride Formation
-
Cool the solution to 0 °C.
-
Slowly add a fluorinating agent such as cyanuric fluoride or (diethylamino)sulfur trifluoride (DAST). For milder conditions, reagents like Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used.
Step 3: Amine Addition & Reaction
-
After stirring for a short period (e.g., 10-15 minutes) to allow for acyl fluoride formation, add your amine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. In cases of particularly hindered amines, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[5]
Step 4: Work-up and Verification
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
-
Verification: Confirm product formation and purity using ¹H NMR, ¹³C NMR, and LC-MS. Look for the disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the amide N-H proton.
Data Summary: Comparison of Coupling Methods
| Coupling Reagent | Activated Intermediate | Steric Profile | Typical Outcome for Hindered Acids |
| EDC / HOBt | O-acylisourea / OBt ester | Very Bulky | Low to No Yield |
| HATU / Base | OAt-ester | Bulky | Low to Moderate Yield |
| SOCl₂ | Acyl Chloride | Moderately Bulky, Harsh | Risk of Demethylation |
| Cyanuric Fluoride | Acyl Fluoride | Minimally Bulky | High Yield [4][5] |
Workflow for Troubleshooting Amide Coupling
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Section 2: Troubleshooting Reactions on the Aromatic Ring
Functionalizing the aromatic ring of this compound requires careful consideration of the powerful directing effects of the existing substituents and the potential for unwanted side reactions.
FAQ 2: Unexpected Demethylation
Q: I am performing a reaction under acidic conditions (e.g., nitration with H₂SO₄/HNO₃ or a Friedel-Crafts reaction with AlCl₃) and observing a significant amount of a byproduct that appears to be a phenol. What is happening?
A: The Problem - Acid-Catalyzed O-Demethylation.
You are observing the cleavage of the C(Aryl)-O bond of your methoxy group. Anisole derivatives are susceptible to O-demethylation under strong acidic conditions (both Brønsted and Lewis acids).[6][7] The mechanism involves protonation of the ether oxygen, making the methoxy group a better leaving group (methanol). A nucleophile (e.g., a bromide or chloride ion from the acid) can then attack the methyl carbon via an Sₙ2 mechanism to cleave the bond.[7] This side reaction is a common issue when working with methoxy-substituted aromatics.
Caption: Mechanism of acid-catalyzed O-demethylation of the methoxy group.
A: The Solution - Use Milder Conditions.
-
Avoid Strong Lewis Acids: For Friedel-Crafts reactions, consider using a milder Lewis acid like ZnCl₂ or FeBr₃ instead of AlCl₃.
-
Milder Nitration: For nitration, consider using milder conditions such as acetyl nitrate (AcONO₂) generated in situ from nitric acid and acetic anhydride, or a nitronium salt like NO₂BF₄ in a non-acidic solvent.
-
Protecting Groups: In extreme cases where harsh conditions are unavoidable, consider demethylating the methoxy group intentionally, protecting the resulting phenol (e.g., as a silyl ether), performing the desired ring functionalization, and then deprotecting and re-methylating.
FAQ 3: Predicting Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Q: I want to perform a halogenation reaction on this compound. Which position on the ring will the electrophile add to?
A: The Problem - Competing Directing Effects.
To predict the outcome, you must analyze the directing effects of all three substituents on the ring:
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-director due to its ability to donate electron density via resonance.[8][9]
-
-CH₃ (Methyl): A moderately activating, ortho, para-director due to hyperconjugation.
-
-COOH (Carboxylic Acid): A deactivating, meta-director because it withdraws electron density from the ring.
A: The Solution - Prioritize the Strongest Activator.
When directing effects are in conflict, the most powerful activating group dictates the position of substitution.[10] In this molecule, the methoxy group is the dominant director .
-
Identify Activated Positions: The methoxy group strongly activates its ortho position (C6) and its para position (C4). The methyl group activates its ortho positions (C2, C4) and para position (C6).
-
Identify Deactivated Positions: The carboxylic acid directs meta to itself, to positions C3 and C5.
-
Synthesize the Information:
-
Position C4: Activated by both the methoxy (para) and methyl (ortho) groups.
-
Position C6: Activated by both the methoxy (ortho) and methyl (para) groups.
-
Position C5: Deactivated by the carboxylic acid.
-
-
Consider Sterics:
-
Position C6 is sterically hindered by the adjacent large methoxy group.
-
Position C4 is less sterically hindered.
-
Caption: Directing effects in the electrophilic substitution of the title compound.
References
- 1. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 2. Solvation and steric hindrance in methyl-substituted benzoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00245D [pubs.rsc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Reactivity of 2-Methoxy-3-methylbenzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for experiments involving 2-Methoxy-3-methylbenzoic acid, focusing on its often-observed low reactivity. The following question-and-answer format is designed to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in esterification/amidation reactions?
A1: The low reactivity is primarily due to a combination of steric hindrance and electronic effects.
This compound possesses substituents at both ortho and meta positions relative to the carboxylic acid group. This substitution pattern creates significant steric bulk around the reaction center. The ortho-methoxy group and the meta-methyl group physically obstruct the approach of nucleophiles (like alcohols or amines) to the carbonyl carbon of the carboxylic acid. This phenomenon, known as the "ortho effect," is a well-documented cause of decreased reaction rates in substituted benzoic acids.[1][2][3]
Specifically, the steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can influence the electrophilicity of the carbonyl carbon.[2][5]
Furthermore, the methoxy group at the ortho position can exert a +R (resonance) effect, donating electron density to the ring. While the ortho effect generally increases the acidity of benzoic acids by disrupting resonance, the electronic donation from the methoxy group can still slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[6]
Troubleshooting Guides
Issue 1: Incomplete Esterification or Amidation Reactions
If you are observing low yields or incomplete conversion when attempting to form esters or amides from this compound, the primary culprit is the difficulty in activating the sterically hindered carboxylic acid.
The challenge lies in forming a sufficiently reactive intermediate that can be readily attacked by the alcohol or amine nucleophile. Standard coupling reagents may not be effective enough to overcome the steric barrier.
Caption: Troubleshooting workflow for low reactivity.
Protocol 1: Conversion to Acid Chloride
The most reliable method to activate a hindered carboxylic acid is to convert it to the corresponding acid chloride. The acid chloride is significantly more electrophilic and will react more readily with nucleophiles.
-
Setup: In a fume hood, add this compound to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride can often be used directly in the next step without further purification.
-
Esterification/Amidation: Dissolve the crude acid chloride in an appropriate aprotic solvent (e.g., dichloromethane, THF) and add the alcohol or amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
Protocol 2: Using Potent Coupling Reagents
If the acid chloride route is not desirable, employing more powerful coupling reagents can be effective.
| Coupling Reagent | Recommended Conditions | Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1.1-1.5 equivalents of HATU, 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (DMF, NMP). | Highly effective for hindered systems. The reaction is typically rapid, often completing at room temperature within a few hours. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar conditions to HATU. | Another highly effective uronium-based coupling reagent. |
| CDI (1,1'-Carbonyldiimidazole) | 1.1 equivalents of CDI in an aprotic solvent (THF, CH₂Cl₂). | Forms a highly reactive acyl-imidazole intermediate.[7] |
Q2: I'm observing side products in my reaction. What could be the cause?
A2: Side product formation can arise from the reactivity of the methoxy group or from decomposition under harsh reaction conditions.
While the primary challenge is low reactivity, forcing conditions (e.g., very high temperatures, strongly acidic or basic media) can lead to undesired side reactions.
-
Ether Cleavage: Under strongly acidic conditions (e.g., HBr, HI) and high heat, the ortho-methoxy group can be cleaved to a hydroxyl group.
-
Decarboxylation: While less common for benzoic acids, prolonged exposure to very high temperatures could potentially lead to decarboxylation.
-
Ring-based Reactions: In the presence of strong electrophiles, electrophilic aromatic substitution on the ring could occur, although the existing substituents make the ring relatively electron-rich.
References
- 1. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
managing solubility issues of 2-Methoxy-3-methylbenzoic acid in aqueous media
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the solubility challenges of 2-Methoxy-3-methylbenzoic acid in aqueous media. As a Senior Application Scientist, my goal is to blend foundational scientific principles with actionable, field-tested protocols to empower your experimental success.
Section 1: Understanding the Challenge - Core Concepts & FAQs
This section addresses the fundamental properties of this compound and the primary reasons for its poor aqueous solubility.
Q1: What are the basic physicochemical properties of this compound?
Understanding the molecule's intrinsic properties is the first step in troubleshooting its solubility. It is a substituted benzoic acid derivative with limited water solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molar Mass | 166.17 g/mol | [1] |
| Common Synonyms | 3-Methyl-o-anisic acid | [1] |
| Aqueous Solubility | Insoluble | [2][3] |
| Organic Solubility | Soluble in methanol | [2][3] |
| Predicted pKa | ~3.8 - 4.1 | [2][4] |
Q2: Why is this compound poorly soluble in water?
The poor aqueous solubility arises from its molecular structure. The molecule has a significant nonpolar character due to the benzene ring and the methyl and methoxy groups. While the carboxylic acid group can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates, making it difficult to dissolve in a polar solvent like water. To dissolve, the compound must overcome the strong hydrogen bonding network between water molecules, which is energetically unfavorable.
Q3: What is the primary mechanism for improving the aqueous solubility of an acidic compound like this?
The key lies in the ionizable carboxylic acid group. This compound is a weak acid. In its protonated (uncharged) form at low pH, it is poorly soluble. By increasing the pH of the aqueous medium to a level above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more water-soluble.[5][6][7].
Section 2: Solubilization Strategies - A Troubleshooting Guide
This section explores various methods to enhance solubility, from basic adjustments to more advanced formulation techniques.
FAQ: pH Adjustment
Q4: How do I use pH adjustment to dissolve this compound?
This is the most direct method. By adding a base, you can raise the pH of your solution above the compound's pKa (~4.0), converting it to its soluble salt form.[5]
-
Causality: The deprotonation of the carboxylic acid introduces a negative charge, dramatically increasing the molecule's polarity and its favorable interaction with water molecules.
-
Common Issue: The compound may precipitate if the pH of the final medium (e.g., cell culture buffer, injection site) is lower than the pKa.[8] Blood, for instance, is a strong buffer at pH ~7.4, which is generally favorable for maintaining the solubility of acidic compounds.[8]
Q5: What base should I use, and how much?
For most laboratory applications, a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is suitable. The base should be added dropwise while monitoring the pH until the compound fully dissolves and the desired pH is reached. A final pH of 7.0 - 7.4 is common for biological experiments.
Diagram: Principle of pH-Dependent Solubility
Below is a diagram illustrating the equilibrium between the insoluble and soluble forms of this compound based on pH.
Caption: pH effect on this compound solubility.
FAQ: Co-solvents
Q6: When should I consider using a co-solvent?
Use a co-solvent when pH adjustment alone is insufficient or undesirable for your experimental system.[6] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[9]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO).[9][10]
-
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating a microenvironment that is less polar and more capable of solvating the nonpolar regions of the this compound molecule.
-
Trustworthiness: Always prepare a concentrated stock in the co-solvent and then dilute it slowly into your aqueous buffer. A common pitfall is precipitation upon dilution if the final co-solvent concentration is too low to maintain solubility.[6]
FAQ: Advanced Methods - Cyclodextrins
Q7: Can cyclodextrins improve the solubility of this compound?
Yes, cyclodextrins are an excellent and widely used method for encapsulating hydrophobic drugs.[11][12] They are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[13]
-
Mechanism: The hydrophobic part of the this compound molecule partitions into the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[14] The hydrophilic outer surface of the cyclodextrin then allows the entire complex to dissolve readily in water.[11]
-
Common Types: β-Cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used for aromatic acids.[11][14]
-
Stoichiometry: The complex typically forms in a 1:1 ratio of the drug to the cyclodextrin molecule.[11]
Diagram: Cyclodextrin Inclusion Complex Formation
This diagram shows how a cyclodextrin encapsulates the poorly soluble molecule, rendering it soluble.
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
Section 3: Experimental Protocols
These step-by-step guides provide validated starting points for your experiments. Always begin with small-scale tests to optimize for your specific needs.
Protocol 1: Solubilization via pH Adjustment
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Add Vehicle: Add a portion (e.g., 80%) of the total required volume of purified water or your desired aqueous buffer. The compound will likely remain as a suspension.
-
Adjust pH: While stirring, add a 1 M NaOH solution drop by drop. Monitor the pH using a calibrated pH meter.
-
Observe Dissolution: Continue adding base until the solid material completely dissolves and the solution becomes clear.
-
Final pH and Volume: Adjust the pH to the final desired value (e.g., 7.4). Add the remaining vehicle to reach the final target volume.
-
Validation: Visually inspect the solution for any particulates. If possible, filter through a 0.22 µm filter to sterilize and remove any undissolved micro-particles.
Protocol 2: Co-solvent Stock Solution Preparation
-
Select Co-solvent: Choose a suitable co-solvent such as DMSO or PEG 400.
-
Prepare Concentrate: Dissolve the this compound in the minimum required volume of the chosen co-solvent to create a high-concentration stock solution (e.g., 100 mg/mL). Gentle warming or vortexing may aid dissolution.
-
Dilution: To prepare the working solution, slowly add the concentrated stock solution dropwise into the stirred aqueous buffer. Never add the aqueous buffer to the concentrated stock, as this can cause immediate precipitation.
-
Validation: Observe the solution for any signs of precipitation (cloudiness). The final concentration of the co-solvent should be kept as low as possible, typically <5% and often <1% for in-vitro cellular assays, to avoid solvent-induced artifacts.[9]
Protocol 3: Cyclodextrin Inclusion Complex Formation
-
Prepare Cyclodextrin Solution: Dissolve an appropriate molar excess (e.g., 2-5 fold) of HP-β-CD in your aqueous buffer.
-
Add Compound: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the equilibrium of complex formation to be reached.
-
Remove Undissolved Compound: If any solid remains, it indicates that the solubility limit has been reached. Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your working solution of the complex.
-
Validation: The formation of an inclusion complex can be confirmed by various analytical methods, though for most applications, the significant increase in aqueous solubility is sufficient practical validation.[14]
Section 4: Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates upon dilution in buffer. | The final concentration of the solubilizing excipient (co-solvent) is too low, or the buffer's pH is below the compound's pKa. | Increase the co-solvent percentage in the final solution (while respecting system tolerance). Ensure the final buffer pH is at least 1-2 units above the pKa. |
| Solution is clear initially but becomes cloudy over time. | The solution is supersaturated and thermodynamically unstable. This can happen with amorphous solid dispersions or co-solvent methods.[15] | Prepare a fresh solution before each experiment. Alternatively, reduce the final concentration to below the equilibrium solubility for that specific formulation. |
| Inconsistent results between experimental batches. | Variability in solution preparation (e.g., final pH, co-solvent concentration) or aging of the stock solution. | Standardize the preparation protocol meticulously. Always use freshly prepared solutions or perform stability studies on stored stock solutions. |
Section 5: Safety & Handling
Researchers must handle this compound with appropriate care.
-
Hazards: The compound is classified as an irritant, causing potential skin, eye, and respiratory irritation.[16][17]
-
Precautions: Always handle in a well-ventilated area or chemical fume hood.[18]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and safety glasses or goggles.[17][18]
References
- 1. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 55289-06-0 CAS MSDS (3-Methoxy-2-methylbenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrphr.org [iosrphr.org]
- 12. researchgate.net [researchgate.net]
- 13. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
Methoxyfenozide Synthesis: A Technical Support Guide to Preventing Byproduct Formation
Welcome to our dedicated technical support center for the synthesis of methoxyfenozide. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges associated with byproduct formation during the synthesis of this important insecticide. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic route, improve yield, and ensure the purity of your final product.
Introduction to Methoxyfenozide Synthesis and Impurity Challenges
Methoxyfenozide, a diacylhydrazine insecticide, is celebrated for its high selectivity and low toxicity to non-target organisms. Its synthesis, however, can be prone to the formation of various byproducts that can complicate purification, reduce yield, and potentially introduce undesirable toxicological profiles. Understanding and controlling these side reactions is paramount for a successful and scalable synthesis.
This guide provides a question-and-answer-based approach to troubleshoot common issues, explaining the underlying chemical principles and offering validated protocols to mitigate byproduct formation.
Part 1: Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: What are the most common byproducts observed in methoxyfenozide synthesis and what causes their formation?
The most frequently encountered byproducts in the synthesis of methoxyfenozide typically arise from side reactions of the starting materials or intermediates. The primary synthesis route involves the reaction of 3,5-dimethylbenzoyl chloride with N-tert-butyl-N'-(4-methoxybenzoyl)hydrazine.
Common Byproducts and Their Origins:
-
N,N'-bis(3,5-dimethylbenzoyl)-tert-butylhydrazine: This byproduct arises from the double acylation of the tert-butylhydrazine intermediate. It is often a result of incorrect stoichiometry or localized high concentrations of the 3,5-dimethylbenzoyl chloride.
-
1,2-bis(4-methoxybenzoyl)hydrazine: This can form if the starting hydrazine is not fully consumed and reacts with the 4-methoxybenzoyl chloride.
-
Oxidation Products: The hydrazine moiety is susceptible to oxidation, which can lead to a variety of colored impurities, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Hydrolysis Products: In the presence of water, the acyl chlorides can hydrolyze back to their corresponding carboxylic acids (3,5-dimethylbenzoic acid and 4-methoxybenzoic acid), which can then complicate the reaction and purification.
Troubleshooting Flowchart for Byproduct Formation
Caption: Troubleshooting flowchart for identifying and addressing common byproduct formation in methoxyfenozide synthesis.
FAQ 2: How can I minimize the formation of the N,N'-bis(3,5-dimethylbenzoyl)-tert-butylhydrazine byproduct?
The formation of this di-acylated byproduct is a common issue. Here’s how to address it:
Root Cause: This byproduct forms when the N-tert-butyl-N'-(4-methoxybenzoyl)hydrazine intermediate reacts with a second molecule of 3,5-dimethylbenzoyl chloride. This is often due to poor control over the addition of the acyl chloride, leading to localized areas of high concentration.
Preventative Measures:
-
Controlled Addition: The slow, dropwise addition of 3,5-dimethylbenzoyl chloride to the reaction mixture is crucial. This maintains a low concentration of the acylating agent and allows it to react selectively with the desired hydrazine.
-
Stoichiometric Control: Use a slight excess of the N-tert-butyl-N'-(4-methoxybenzoyl)hydrazine (e.g., 1.05 equivalents) to ensure the complete consumption of the 3,5-dimethylbenzoyl chloride.
-
Temperature Management: Running the reaction at a lower temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.
Experimental Protocol: Optimized Acylation Step
-
Dissolve N-tert-butyl-N'-(4-methoxybenzoyl)hydrazine (1.05 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel under an inert atmosphere (N2 or Ar).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve 3,5-dimethylbenzoyl chloride (1.0 eq.) in the same anhydrous solvent.
-
Add the 3,5-dimethylbenzoyl chloride solution dropwise to the cooled hydrazine solution over a period of 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.
FAQ 3: My reaction mixture is turning yellow/brown. What is causing this and how can I prevent it?
Root Cause: Discoloration, typically yellowing or browning, is often indicative of oxidation of the hydrazine intermediates or the final product. Hydrazine derivatives are known to be susceptible to aerial oxidation, especially at elevated temperatures or in the presence of trace metal impurities.
Preventative Measures:
-
Inert Atmosphere: It is imperative to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed Solvents: Use solvents that have been adequately degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by a freeze-pump-thaw technique.
-
Control of Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidative degradation.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to suppress oxidation.
Part 2: Advanced Topics and Mechanistic Insights
Understanding the Reaction Mechanism and Byproduct Pathways
A clear understanding of the reaction mechanism is key to troubleshooting. The synthesis of methoxyfenozide is a nucleophilic acyl substitution reaction.
Caption: Simplified reaction pathway for methoxyfenozide synthesis and the formation of a key byproduct.
Quantitative Data Summary
| Parameter | Standard Conditions | Optimized Conditions for Byproduct Prevention | Rationale for Optimization |
| Temperature | Room Temperature to 40 °C | 0-5 °C | Reduces the rate of side reactions and improves selectivity. |
| Atmosphere | Air | Inert (N2 or Ar) | Prevents oxidation of hydrazine moieties. |
| Solvent | Standard Grade | Anhydrous and Degassed | Minimizes hydrolysis of acyl chlorides and prevents oxidation. |
| Addition Rate | Rapid Addition | Slow, Dropwise (1-2 hours) | Maintains a low concentration of the acylating agent to prevent di-acylation. |
| Stoichiometry | 1:1 Molar Ratio | 1.05:1 (Hydrazine:Acyl Chloride) | Ensures complete consumption of the acyl chloride. |
Part 3: References
-
Qian, X. (2010). A new, practical synthesis of the insecticide methoxyfenozide. Agricultural Sciences in China, 5(3), 213-216. --INVALID-LINK--
-
Kuang, J. et al. (2012). Synthesis and insecticidal activity of novel N-tert-butyl-N,N'-diacylhydrazines. Journal of Agricultural and Food Chemistry, 60(4), 1157-1163. --INVALID-LINK--
-
Wing, K. D. et al. (1998). A novel lepidopteran-selective insecticide from the diacylhydrazine class of insect growth regulators. Archives of Insect Biochemistry and Physiology, 37(2), 94-104. --INVALID-LINK--
Validation & Comparative
A Comprehensive Comparative Analysis of 2-Methoxy-3-methylbenzoic Acid and Its Isomers for the Research Professional
In the landscape of pharmaceutical and agrochemical research, the precise understanding of isomeric substitution patterns on aromatic scaffolds is paramount. The subtle shifts in the placement of functional groups can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth comparative analysis of 2-Methoxy-3-methylbenzoic acid and its nine structural isomers. Designed for researchers, scientists, and drug development professionals, this document offers a technical examination of their properties, synthesis, and spectral characteristics, supported by experimental data and established protocols.
The Isomeric Landscape of Methoxy-Methylbenzoic Acids
This compound belongs to a family of ten structural isomers, each with the molecular formula C₉H₁₀O₃. The varied placement of the methoxy (-OCH₃) and methyl (-CH₃) groups on the benzoic acid ring gives rise to distinct chemical entities with unique properties. Understanding these differences is crucial for applications such as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-Methyl-3-methoxybenzoic acid is a known intermediate for the insecticide methoxyfenozide[1].
Below is a graphical representation of the ten structural isomers, highlighting the subject of our primary focus, this compound.
Physicochemical Properties: A Comparative Overview
The positioning of the electron-donating methoxy and methyl groups, in relation to the electron-withdrawing carboxylic acid group, significantly influences the physicochemical properties of each isomer. These properties, including melting point, acidity (pKa), and solubility, are critical determinants of a compound's behavior in both chemical reactions and biological systems.
| Isomer | Melting Point (°C) | pKa | Solubility |
| This compound | 118-120 | ~3.8 (Predicted) | Insoluble in water; Soluble in methanol. |
| 2-Methoxy-4-methylbenzoic acid | 136-138 | 4.09[2] | Insoluble in water; Soluble in methanol. |
| 2-Methoxy-5-methylbenzoic acid | 95-97 | ~3.9 (Predicted) | Insoluble in water; Soluble in organic solvents.[3] |
| 2-Methoxy-6-methylbenzoic acid | 137-138[1] | 3.74 (Predicted)[4] | Insoluble in water; Soluble in methanol.[4] |
| 3-Methoxy-2-methylbenzoic acid | 147-151[5] | 3.83 (Predicted)[5] | Insoluble in water; Soluble in methanol.[5] |
| 3-Methoxy-4-methylbenzoic acid | 152-154[6] | ~4.3 (Predicted) | Insoluble in water; Soluble in organic solvents. |
| 3-Methoxy-5-methylbenzoic acid | 143-145 | ~4.2 (Predicted) | Insoluble in water; Soluble in organic solvents. |
| 4-Methoxy-2-methylbenzoic acid | 177-181[7] | 4.32 (Predicted)[7] | Insoluble in water; Soluble in organic solvents. |
| 4-Methoxy-3-methylbenzoic acid | 192-199[8] | 4.54[9] | Soluble in DMSO and ethanol.[9] |
| 5-Methoxy-2-methylbenzoic acid | 138-140 | ~4.1 (Predicted) | Insoluble in water; Soluble in organic solvents.[10] |
Expert Insights: The acidity (pKa) of these isomers is governed by the interplay of the inductive and resonance effects of the substituents. The methoxy group is electron-donating by resonance (+R effect) but electron-withdrawing by induction (-I effect). The methyl group is weakly electron-donating by induction (+I effect) and hyperconjugation. When the methoxy group is ortho or para to the carboxylic acid, its +R effect dominates, decreasing acidity (increasing pKa) compared to benzoic acid (pKa ≈ 4.2)[11]. When meta, only the -I effect operates, leading to a slight increase in acidity. The position of the methyl group further modulates these effects. For instance, the lower predicted pKa of 2-methoxy-6-methylbenzoic acid may be attributed to steric hindrance forcing the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the neutral acid and stabilizes the carboxylate anion, thereby increasing acidity (the "ortho effect").
Biological Activity and Applications
-
Agrochemicals: As previously mentioned, 3-methoxy-2-methylbenzoic acid is a key precursor to the insecticide methoxyfenozide[12]. The specific substitution pattern is crucial for the final molecule's activity.
-
Pharmaceuticals: Various methoxy-methylbenzoic acid derivatives are explored in drug discovery. For example, 4-methoxy-2-methylbenzoic acid is used as an intermediate in the synthesis of anti-inflammatory and analgesic agents[8]. The lipophilicity and electronic properties conferred by the methoxy and methyl groups can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
The general biological relevance of substituted benzoic acids is vast, with derivatives exhibiting activities ranging from anti-inflammatory (e.g., NSAIDs derived from anthranilic acid, an aminobenzoic acid isomer) to antimicrobial (targeting folate synthesis)[13]. The specific substitution pattern of the methoxy and methyl groups fine-tunes the molecule's ability to interact with biological targets.
Differentiating the Isomers: A Spectroscopic Approach
Unambiguous identification of these isomers is critical. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive means of differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the benzene ring.
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly informative.
-
This compound: One would expect three distinct aromatic proton signals, likely a triplet and two doublets, with the proton ortho to the carboxylic acid appearing most downfield. The methyl and methoxy protons will appear as singlets.
-
Symmetry considerations: Isomers with higher symmetry, such as 3-methoxy-5-methylbenzoic acid, will show fewer aromatic signals.
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects of the substituents.
-
The carboxyl carbon will typically appear in the 165-175 ppm range.
-
The carbon attached to the methoxy group will be shifted downfield.
-
The number of distinct aromatic carbon signals will correspond to the symmetry of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
O-H stretch: A broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
C-O stretch: Absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions are indicative of the aryl ether.
-
Out-of-plane C-H bending: The pattern of absorptions in the 680-900 cm⁻¹ region can often provide clues about the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.
-
Molecular Ion: All isomers will exhibit a molecular ion peak (M⁺) at m/z 166.
-
Fragmentation: While the mass spectra of isomers can be similar, differences in fragmentation patterns can aid in their differentiation. Common fragmentation pathways for benzoic acids include loss of -OH (m/z 149) and -COOH (m/z 121). For methoxy-substituted benzoic acids, loss of -CH₃ from the methoxy group (m/z 151) and loss of -OCH₃ (m/z 135) are also characteristic fragmentation pathways. Ortho-substituted isomers can sometimes exhibit unique fragmentation patterns due to "ortho effects," where the adjacent substituents interact during fragmentation[14].
Experimental Protocols
General Synthesis Strategy
The synthesis of methoxy-methylbenzoic acids often involves multi-step sequences. A common approach is the methylation of a corresponding hydroxy-methylbenzoic acid precursor.
Protocol: Synthesis of this compound
A representative synthesis of this compound can be achieved through a multi-step process starting from commercially available materials[15][16]. One possible route involves the methoxylation of a suitable precursor followed by carboxylation. A specific patented method involves the following steps[15]:
-
Preparation of 2-methyl-3-chloroanisole: React 2,6-dichlorotoluene with sodium methoxide in dimethylformamide in the presence of a cuprous salt catalyst at 80-150°C.
-
Grignard Reaction and Carboxylation: Form a Grignard reagent from the resulting 2-methyl-3-chloroanisole using magnesium in tetrahydrofuran.
-
Carboxylation: React the Grignard reagent with dry ice (solid CO₂) at a low temperature (-15°C to 5°C).
-
Workup and Isolation: Acidify the reaction mixture to protonate the carboxylate, followed by extraction and purification to yield this compound.
Characterization Workflow
Once synthesized, a systematic characterization is essential to confirm the identity and purity of the target isomer.
Protocol: General Characterization of a Methoxy-Methylbenzoic Acid Isomer
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate) to assess the purity and determine the Rƒ value.
-
Purification: If impurities are present, purify the compound using recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.
-
Melting Point Determination: Determine the melting point of the purified solid. A sharp melting point range close to the literature value is indicative of high purity.
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a ¹H NMR spectrum. Record the chemical shifts (δ) in ppm, the integration of each signal, and the coupling constants (J) in Hz.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Record the chemical shifts of all unique carbon atoms.
-
-
IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or an ATR accessory). Identify the characteristic absorption bands for the O-H, C=O, and C-O functional groups.
-
Mass Spectrometry: Obtain a mass spectrum of the compound (e.g., using electron ionization, EI). Identify the molecular ion peak and analyze the major fragmentation peaks.
Conclusion
The ten structural isomers of methoxy-methylbenzoic acid, exemplified by this compound, represent a classic case study in the importance of positional isomerism in organic chemistry. Their distinct physicochemical properties, arising from the subtle interplay of electronic and steric effects, dictate their behavior and potential applications. For researchers in drug discovery and agrochemical development, a thorough understanding of the synthesis, characterization, and properties of these isomers is essential for the rational design and synthesis of novel, high-value molecules. This guide provides a foundational framework for this understanding, emphasizing the critical role of comparative analysis in advancing chemical research.
References
- 1. 2-Methoxy-6-methylbenzoic acid | 6161-65-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Methoxy-6-methylbenzoic acid CAS#: 6161-65-5 [m.chemicalbook.com]
- 5. 3-Methoxy-2-methylbenzoic acid | 55289-06-0 [m.chemicalbook.com]
- 6. 2-METHOXY-6-METHYLBENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Methoxy-3-methylbenzoic acid CAS#: 6880-04-2 [m.chemicalbook.com]
- 10. CAS 3168-59-0: 5-methoxy-2-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 11. Benzoic acid - Wikipedia [en.wikipedia.org]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of 2-Methoxy-3-methylbenzoic Acid by Quantitative NMR
In the landscape of pharmaceutical research and drug development, the absolute purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For molecules like 2-Methoxy-3-methylbenzoic acid, a versatile building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic methods for purity determination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Principle of Primary Ratio Metrology: Why qNMR Excels
Unlike chromatographic techniques such as HPLC or GC, which are comparative methods requiring a certified reference standard of the same analyte for quantification, ¹H qNMR is a primary ratio method.[1][2] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][4] This allows for the determination of an analyte's purity by comparing its signal integral to that of a certified internal standard (IS) of a different, unrelated structure.[5] This unique characteristic provides a direct, traceable route to SI units and can determine purity without a specific reference standard of the analyte itself, a significant advantage when dealing with novel compounds or when a certified standard is unavailable.[1][6]
Experimental Design: A Self-Validating qNMR Protocol
The trustworthiness of a qNMR assay hinges on a meticulously planned and executed experimental protocol. Each step is designed to mitigate potential errors and ensure the final purity value is accurate and reproducible.
Causality in Component Selection
-
Analyte Signal Selection: For this compound, several proton signals are available for quantification: the methoxy (-OCH₃) singlet, the methyl (-CH₃) singlet, and the aromatic protons. The ideal signal is sharp, well-resolved, and located in a region of the spectrum free from any potential impurity or solvent signals. The methoxy singlet (around 3.9 ppm) is often an excellent candidate due to its simplicity and typical separation from other signals.[7]
-
Internal Standard (IS) Selection: The choice of the internal standard is the most critical decision in a qNMR experiment. An ideal IS should possess the following characteristics:
-
High Purity (≥99%): The purity of the IS must be certified and traceable.[8] Benzoic acid, Maleic acid, and Dimethyl sulfone are common certified standards.[8][9][10] For this analysis, Benzoic Acid is a suitable choice, as its aromatic signals (7.4-8.1 ppm) are unlikely to overlap with the analyte's signals in a solvent like DMSO-d₆.[11][12]
-
Chemical Inertness: The IS must not react with the analyte, solvent, or trace moisture.
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[8]
-
Simple Spectrum: A simple spectrum with at least one sharp, well-isolated signal is preferred to ensure accurate integration.[13]
-
-
Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. DMSO-d₆ is an excellent choice for benzoic acid derivatives as it is a powerful solvent and its residual proton signal (at ~2.5 ppm) typically does not interfere with the key analyte or IS signals.[12]
Workflow for qNMR Purity Determination
The following diagram illustrates the logical flow of a qNMR experiment, from preparation to the final, validated result.
Caption: Experimental workflow for qNMR purity analysis.
Step-by-Step Experimental Protocol
-
Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight (M_analyte) precisely.
-
To the same vial, add approximately 5 mg of a certified internal standard (e.g., Benzoic Acid, purity P_IS). Record the weight (M_IS) precisely. Causality Note: Gravimetric measurement is often the largest source of uncertainty in qNMR; using a calibrated analytical balance is critical.[12]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and IS). A conservative value of 30-60 seconds is often used to ensure full magnetization recovery, which is essential for accurate quantification.[1]
-
Number of Scans (ns): 16 to 64, sufficient to achieve a signal-to-noise ratio (S/N) of >150:1 for the signals to be integrated.
-
Acquisition Time (at): At least 3-4 seconds to ensure high digital resolution.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to ensure accurate signal integration.[14]
-
Integrate a well-resolved signal for the analyte (e.g., the -OCH₃ singlet, I_analyte) and a signal for the internal standard (e.g., the aromatic protons, I_IS).
-
The purity of the analyte (P_analyte) is calculated using the following equation:[15][16]
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (M_IS / M_analyte) * P_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal (e.g., N_analyte = 3 for the -OCH₃ group; N_IS = 5 for the aromatic protons of benzoic acid)
-
MW: Molecular weight (Analyte: 166.17 g/mol ; IS: 122.12 g/mol )
-
M: Weighed mass
-
P_IS: Certified purity of the internal standard
-
Method Validation: The Trustworthiness Pillar
To ensure the method is suitable for its intended purpose, validation should be performed in accordance with guidelines such as ICH Q2(R1).[17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by ensuring the analyte and IS signals used for quantification are baseline-resolved and free from interference.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample of this compound with a known, certified purity.
-
Precision: Assessed as repeatability (multiple measurements of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be less than 2%.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is established by preparing samples with varying ratios of analyte to internal standard.
Comparative Analysis: qNMR vs. Chromatographic Alternatives
The selection of an analytical method depends on the specific requirements of the analysis. While qNMR is a powerful tool, HPLC and GC remain mainstays in purity analysis for valid reasons.
Decision Logic for Method Selection
Caption: Decision logic for selecting a purity analysis method.
Performance Characteristics at a Glance
The table below summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[4] | Separation based on polarity, detection by UV absorbance.[20] | Separation based on volatility, detection by mass-to-charge ratio.[20] |
| Quantitation | Absolute/Primary Ratio (requires a certified IS, not the analyte itself).[6][21] | Relative/Comparative (requires a certified reference standard of the analyte).[22] | Relative/Comparative (requires a certified reference standard of the analyte). |
| Selectivity | Excellent for structural elucidation; relies on chemical shift dispersion. | Good for separating isomers and closely related structures. | High selectivity based on both chromatographic retention and mass fragmentation patterns. |
| Sensitivity | Moderate (typically requires mg of sample).[6] | High (typically µg/mL to ng/mL levels).[20] | Very High (can detect trace level impurities, ng/mL to pg/mL).[6] |
| Sample Throughput | Moderate; longer acquisition times for high precision. | High; well-suited for automated, high-throughput analysis. | Moderate to High, depending on sample preparation (derivatization). |
| Key Advantage | Provides simultaneous structural confirmation and absolute quantification. Non-destructive.[23] | Widely available, robust, and highly sensitive for chromophoric compounds. | Excellent for identifying volatile impurities and provides high confidence in identification. |
| Key Limitation | Lower sensitivity compared to chromatography; requires higher sample concentration. | Response factor can vary between analyte and impurities, potentially leading to inaccurate purity values. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Conclusion
For the definitive purity validation of this compound, quantitative NMR emerges as a superior primary method . Its ability to provide absolute quantification traceable to SI units without requiring a specific certified standard of the analyte is a decisive advantage, particularly in research and early development phases.[1] While HPLC-UV offers higher sensitivity for routine quality control and GC-MS excels at trace volatile impurity profiling, qNMR provides an unparalleled level of confidence in the purity value through its direct, structurally-unbiased measurement.[24][25] By employing a self-validating protocol as described, researchers can generate highly accurate and trustworthy purity data, ensuring the quality and integrity of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. emerypharma.com [emerypharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. qNMR - BIPM [bipm.org]
- 10. 2023-03-29-qnmr-octad - BIPM [bipm.org]
- 11. otsuka.co.jp [otsuka.co.jp]
- 12. ukisotope.com [ukisotope.com]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. fda.gov [fda.gov]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. benchchem.com [benchchem.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. acgpubs.org [acgpubs.org]
- 25. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Functional Group Modification: Comparing the Biological Activity of Methylated vs. Hydroxylated Benzoic Acids
Executive Summary
The substitution of functional groups on a core chemical scaffold is a cornerstone of medicinal chemistry and drug development.[1] This guide provides an in-depth comparative analysis of two common modifications to the benzoic acid backbone: methylation and hydroxylation. By examining the structural and electronic differences conferred by methyl (-CH₃) and hydroxyl (-OH) groups, we can better understand and predict their profound impact on biological activity. This document synthesizes data from peer-reviewed literature to compare their antimicrobial, antioxidant, and anti-inflammatory properties, offering field-proven experimental protocols for researchers to validate these activities in their own laboratories.
The Physicochemical Foundations of Biological Activity
The biological activity of any compound is intrinsically linked to its physicochemical properties. The addition of a methyl or hydroxyl group to the benzoic acid ring fundamentally alters its electronic properties, lipophilicity, and steric profile, which in turn dictates how it interacts with biological targets.[1]
-
Hydroxyl Group (-OH): The hydroxyl group is a potent hydrogen bond donor and acceptor.[1] It is generally an electron-donating group through resonance, which can increase the electron density of the aromatic ring.[1] This feature is critical for activities such as free radical scavenging. The position of the -OH group is crucial; for example, monohydroxybenzoic acids with the hydroxyl group in the ortho or para position show the best antioxidant properties.[2][3]
-
Methyl Group (-CH₃): The methyl group is electron-donating and, most importantly, lipophilic (fat-soluble).[1] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a key factor in bioavailability and antimicrobial efficacy. However, its bulkier size can also introduce steric hindrance, potentially affecting how the molecule binds to the active site of an enzyme or receptor.[1]
These fundamental differences are the primary drivers of the distinct biological profiles observed between hydroxylated and methylated benzoic acid derivatives.
Caption: Physicochemical impact of hydroxylation vs. methylation.
Comparative Analysis of Key Biological Activities
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is strongly influenced by their ability to penetrate microbial cell walls and disrupt cellular processes.
-
Hydroxylated Benzoic Acids: The presence of hydroxyl groups is often associated with antimicrobial activity.[4][5] For instance, 4-hydroxybenzoic acid shows activity against various Gram-positive and some Gram-negative bacteria.[4] However, adding a hydroxyl group can sometimes weaken the antibacterial effect compared to the parent benzoic acid, with the notable exception of 2-hydroxybenzoic acid (salicylic acid), which shows strong activity.[6]
-
Methylated Benzoic Acids: Increased lipophilicity from methylation can enhance the ability of a compound to cross the microbial cell membrane, which is a critical factor for antimicrobial action.[4] However, studies have shown that methoxybenzoic acids (where the hydroxyl hydrogen is replaced by a methyl group) are largely inactive, suggesting the free hydroxyl group is more critical than lipophilicity alone in some contexts.[7] Conversely, for biofilm inhibition, methoxyl derivatives have been shown to be more effective than hydroxyl derivatives in limiting E. coli biofilm formation.[6]
Key Takeaway: The relationship is complex and depends on the specific microorganism and the position of the substituent. While hydroxylation provides inherent antimicrobial properties, the increased membrane permeability from methylation can be advantageous. Direct comparative testing is essential.
Table 1: Summary of Antimicrobial Data (Conceptual)
| Compound | Modification | Target Organism | Typical MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Benzoic Acid | Parent | E. coli | 1000 | [6] |
| 2-Hydroxybenzoic Acid | Hydroxylated | E. coli | 1000 | [6] |
| 4-Hydroxybenzoic Acid | Hydroxylated | E. coli | >1000 | [6] |
| 4-Methylbenzoic Acid | Methylated | E. coli | >1000 |
| 3,4-Dihydroxybenzoic Acid | Dihydroxylated | E. coli | 500-1000 |[8] |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on experimental conditions.
Antioxidant Capacity
Antioxidant activity, particularly for phenolic compounds, is primarily driven by the ability to donate a hydrogen atom from a hydroxyl group to stabilize a free radical.
-
Hydroxylated Benzoic Acids: These compounds are potent antioxidants precisely because of the phenolic hydroxyl group.[1] The number and position of -OH groups are critical; antioxidant activity generally increases with the number of hydroxyl groups.[9] Dihydroxy and trihydroxybenzoic acids (like protocatechuic and gallic acid, respectively) are significantly more potent radical scavengers than monohydroxybenzoic acids.[2][8][9] The position also matters, with ortho and para positions relative to the carboxyl group showing the best activity.[2][3]
-
Methylated Benzoic Acids: Methylation of the crucial hydroxyl group (forming a methoxy group, -OCH₃) significantly diminishes or eliminates antioxidant activity because the hydrogen-donating ability is lost.[7] Blocking the carboxyl group via methylation (forming a methyl ester) has a much lower negative effect on antioxidant activity than blocking the hydroxyl group.[2]
Key Takeaway: For antioxidant activity, hydroxylated benzoic acids are unequivocally superior to their methylated counterparts. The free phenolic hydroxyl group is the essential feature for this mechanism.
Table 2: Comparative Antioxidant Activity (Conceptual)
| Compound | Modification | DPPH IC₅₀ (µM) | Key Feature | Reference |
|---|---|---|---|---|
| Gallic Acid | 3,4,5-Trihydroxy | ~2.4 | Multiple -OH groups | [8] |
| Protocatechuic Acid | 3,4-Dihydroxy | ~10-15 | Ortho -OH groups | [8] |
| 4-Hydroxybenzoic Acid | Monohydroxy | High / Inactive | Single -OH group | [8][9] |
| 4-Methoxybenzoic Acid | Methoxy | Inactive | Blocked -OH group |[7] |
Note: IC₅₀ is the concentration required to scavenge 50% of DPPH radicals. Lower values indicate higher activity.
Anti-inflammatory Activity
The anti-inflammatory effects often involve the inhibition of key enzymes like cyclooxygenase (COX) or modulation of signaling pathways like NF-κB.
-
Hydroxylated Benzoic Acids: Salicylic acid (2-hydroxybenzoic acid) is the archetypal example, forming the basis for aspirin. Its anti-inflammatory mechanism involves inhibiting COX enzymes, which are critical for producing inflammatory prostaglandins.[10] Other hydroxylated derivatives have also been shown to possess anti-inflammatory properties, often linked to their antioxidant and radical-scavenging abilities which can mitigate oxidative stress in inflammatory conditions.[4][11]
-
Methylated Benzoic Acids: Methyl salicylate, the methyl ester of salicylic acid, is a well-known topical anti-inflammatory agent.[12] When applied to the skin, it is hydrolyzed into salicylic acid, which then exerts its anti-inflammatory effects by inhibiting COX enzymes.[10][13] Some methylated glycosides have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the NF-κB signaling pathway.[14][15]
Key Takeaway: Both forms can be effective, but often through different routes of administration and mechanisms. Hydroxylated forms like salicylic acid are directly active, while methylated esters like methyl salicylate often act as pro-drugs, requiring metabolic conversion to the active hydroxylated form.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocols for Comparative Assessment
To empower researchers, this section provides validated, step-by-step protocols for quantifying the biological activities discussed. Trustworthiness in experimental data comes from including proper controls.
Protocol 3.1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)
Principle: This assay determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation:
-
Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO).
-
Culture bacteria (e.g., E. coli, S. aureus) in appropriate broth (e.g., Mueller-Hinton) overnight to reach the logarithmic growth phase.
-
Adjust the bacterial culture to a concentration of 5 x 10⁵ CFU/mL.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of broth to all wells.
-
Add 100 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
-
Inoculation & Incubation:
-
Add 100 µL of the adjusted bacterial suspension to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity (growth). A microplate reader can be used to measure absorbance at 600 nm for quantitative assessment.
-
Protocol 3.2: Antioxidant Capacity via DPPH Radical Scavenging Assay
Principle: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow.
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep this solution in the dark.
-
Prepare various concentrations of your test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of each compound concentration to different wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Controls: Include a blank (methanol only) and a control (methanol + DPPH solution).
-
-
Incubation & Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.
-
Plot the percentage of scavenging against compound concentration and determine the IC₅₀ value.
-
Caption: General workflow for comparative biological assessment.
Synthesis and Future Directions
The choice between methylation and hydroxylation is not arbitrary; it is a strategic decision in molecular design based on the desired biological outcome.
-
For antioxidant applications , hydroxylation is paramount. The presence of one or more free phenolic hydroxyl groups is the single most important structural feature.
-
For antimicrobial applications , the answer is less clear-cut. While hydroxyl groups contribute to activity, the increased lipophilicity from methyl groups can be crucial for penetrating bacterial membranes. The optimal choice will likely be target-specific.
-
For anti-inflammatory drugs , both strategies are viable. Hydroxylated compounds can be directly active, whereas methylated esters can serve as effective pro-drugs for topical or targeted delivery, leveraging metabolic processes to release the active form.
Future research should focus on direct, head-to-head comparisons of positional isomers (e.g., 2-, 3-, and 4-hydroxybenzoic acid vs. 2-, 3-, and 4-methylbenzoic acid) against a wider panel of microbial strains and in more complex biological systems to further elucidate these structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. mail.antiox.org [mail.antiox.org]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Mechanism Behind Methyl Salicylate: Nature's Pain Reliever - Oreate AI Blog [oreateai.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of 2-Methoxy-3-methylbenzoic Acid: LC-MS vs. Alternative Methods
In the landscape of pharmaceutical development, the meticulous characterization of a drug substance is paramount to ensuring its safety and efficacy. For an active pharmaceutical ingredient (API) or a key intermediate like 2-Methoxy-3-methylbenzoic acid, a comprehensive understanding of its impurity profile is not merely a quality control metric; it is a regulatory necessity and a cornerstone of patient safety. Impurities can arise from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[1][2]
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the impurity profiling of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.
The Central Role of Impurity Profiling in Pharmaceutical Safety
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[3][4] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities at specified thresholds, often as low as 0.05% to 0.1%.[1][2] This necessitates the use of highly sensitive and specific analytical techniques capable of detecting and identifying minute quantities of unknown compounds alongside the main API.
Potential impurities in the synthesis of this compound could include residual starting materials like 3-chloro-o-xylene or 2,6-dichlorotoluene, intermediates, or by-products from side reactions.[5][6] Degradation products may also form under stress conditions such as heat, light, humidity, and oxidation.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as the preeminent technique for impurity profiling due to its unparalleled combination of high-resolution separation and highly sensitive, specific detection.[7][8] It provides not only retention time data but also crucial mass-to-charge ratio (m/z) information, which is instrumental in the structural elucidation of unknown impurities.
Why LC-MS is the Preferred Method
The power of LC-MS lies in its ability to couple the robust separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification power of Mass Spectrometry.[9][10] For a molecule like this compound, this synergy is critical. The chromatographic separation resolves the API from its structurally similar impurities, while the mass spectrometer provides molecular weight information and fragmentation patterns that act as a chemical fingerprint for identification.
Experimental Protocol: LC-MS for this compound
This protocol is designed to be a self-validating system, incorporating elements that ensure data integrity and reproducibility.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1.0 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. Chromatographic Conditions: The goal is to achieve baseline separation of the main peak from all potential impurities.
-
Instrument: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is an excellent starting point. The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic ring of the analyte and its potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is essential to elute a wide range of impurities with varying polarities.
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 2 µL
3. Mass Spectrometric Parameters:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in determining elemental compositions.
-
Ionization Source: Electrospray Ionization (ESI). ESI is a soft ionization technique well-suited for polar molecules like this compound.[7]
-
Polarity: Negative Ion Mode. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing high sensitivity.
-
Scan Mode: Full Scan (m/z 50-500) to detect all potential impurities. Concurrently, a data-dependent MS/MS (tandem mass spectrometry) experiment can be run to automatically acquire fragmentation spectra for any detected impurity peaks, which is invaluable for structural elucidation.[9]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Visualizing the LC-MS Workflow
References
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 6. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rroij.com [rroij.com]
- 9. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Methoxy-3-methylbenzoic Acid: A Forced Degradation Study
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development. This guide provides an in-depth assessment of the stability of 2-Methoxy-3-methylbenzoic acid under various stress conditions, benchmarked against a structurally similar alternative. The methodologies and insights presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific rigor and regulatory relevance.[1][2][3][4][5]
Introduction: Why Stability Matters
This compound (CAS 26507-91-5) is a benzoic acid derivative with potential applications in pharmaceutical synthesis.[6][7] The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This information is critical for establishing a re-test period, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Forced degradation, or stress testing, is an essential component of this process, designed to identify likely degradation products and demonstrate the specificity of analytical methods.[8][9][10][11]
This guide will detail the rationale and execution of a forced degradation study on this compound, comparing its stability profile to its regioisomer, 3-Methoxy-2-methylbenzoic acid.
Experimental Design & Rationale
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, chosen for its ability to separate and quantify the parent compound from any potential degradants.[12][13] The stress conditions are selected based on ICH Q1A(R2) guidelines to simulate potential environmental exposures.[2][9][14]
Stress Conditions Investigated:
-
Acid Hydrolysis: Simulates acidic environments, such as the stomach.
-
Base Hydrolysis: Represents alkaline conditions that might be encountered.
-
Oxidative Degradation: Tests susceptibility to oxidation, a common degradation pathway.
-
Thermal Stress: Evaluates the impact of elevated temperatures during manufacturing or storage.
-
Photolytic Stress: Assesses degradation upon exposure to light.
The core of a trustworthy stability study is a validated, stability-indicating analytical method. The HPLC method must be able to resolve the main compound from all potential degradation products, process impurities, and other components.[15]
Comparative Stability Analysis: this compound vs. 3-Methoxy-2-methylbenzoic Acid
To provide a comprehensive assessment, the stability of this compound was compared with its isomer, 3-Methoxy-2-methylbenzoic acid. While structurally similar, the different placement of the methoxy and methyl groups can influence electronic and steric effects, potentially altering degradation pathways and rates.[16]
Workflow for Forced Degradation Studies
The following diagram outlines the systematic approach to the forced degradation study.
Caption: A schematic of the forced degradation experimental workflow.
Structural Comparison of Test Compounds
The subtle difference in substituent positions is key to understanding their relative stabilities.
Caption: Chemical structures of the two regioisomers compared in this study.
Results: A Quantitative Comparison
Samples were subjected to stress conditions for a defined period, and the remaining percentage of the parent compound was quantified by a validated HPLC method. The results are summarized below.
| Stress Condition | This compound (% Assay Remaining) | 3-Methoxy-2-methylbenzoic acid (% Assay Remaining) | Observations |
| Control (T=0) | 100% | 100% | Initial purity confirmed. |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 98.5% | 99.1% | Both compounds show high stability in acidic conditions. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 8h) | 85.2% | 88.4% | Significant degradation observed for both, suggesting susceptibility to alkaline hydrolysis. The 2-methoxy isomer appears slightly less stable. |
| Oxidative (3% H₂O₂, RT, 24h) | 92.7% | 94.5% | Moderate degradation under oxidative stress. The methoxy group can activate the aromatic ring, making it susceptible to oxidation.[17][18] |
| Thermal (80°C, 48h) | 99.5% | 99.8% | Both compounds are highly stable in the solid state at elevated temperatures. Benzoic acid derivatives are generally thermally stable.[19] |
| Photolytic (ICH Q1B, Solid State) | 96.3% | 97.1% | Minor degradation observed, indicating some photosensitivity. Aromatic ethers and carbonyl groups can be photosensitive.[10][20] |
Discussion and Mechanistic Insights
The data indicates that this compound is a relatively stable compound, with its primary liability being degradation under alkaline and oxidative conditions.
-
Hydrolytic Stability: The greater degradation under basic conditions is typical for esters and amides, but for a benzoic acid derivative, it may suggest that the methoxy group is susceptible to nucleophilic attack and cleavage under strong alkaline conditions, although this is less common than ester hydrolysis. The slight difference between the isomers could be attributed to steric hindrance or electronic effects influencing the reactivity of the methoxy or carboxylic acid groups.[21]
-
Oxidative Stability: The methoxy group is an activating group, which can make the aromatic ring more susceptible to oxidative attack.[17] The formation of hydroxylated byproducts or even ring-cleavage products is a potential degradation pathway under strong oxidative stress.[22]
-
Thermal and Photostability: The high thermal stability is expected for a crystalline solid with a relatively high melting point.[23][24] The observed photostability is moderate, but light protection in packaging would be a prudent consideration during formulation development.[20]
Compared to its isomer, this compound showed slightly greater degradation under most stress conditions. This could be due to the "ortho effect," where the proximity of the methoxy and carboxylic acid groups in the 2-methoxy isomer influences its electronic properties and reactivity in a complex manner.[25]
Conclusion
This comparative guide demonstrates that this compound possesses good intrinsic stability under thermal and acidic conditions but is susceptible to degradation by base hydrolysis, oxidation, and to a lesser extent, light. It appears marginally less stable than its regioisomer, 3-Methoxy-2-methylbenzoic acid. These findings are critical for guiding formulation strategies, such as selecting appropriate excipients, determining optimal pH ranges for liquid formulations, and choosing suitable packaging to protect against light and oxidation.
PART 2: Detailed Experimental Protocols
A. Stability-Indicating HPLC Method
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Rationale: A gradient reversed-phase liquid chromatography (RPLC) method with UV detection is the standard for stability-indicating assays of small molecules, providing the necessary resolving power to separate polar and non-polar impurities from the API.[12]
B. Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.2 M NaOH, and dilute to the target concentration with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C. Withdraw samples, neutralize with an equivalent amount of 0.2 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Store at room temperature, protected from light. Withdraw samples and dilute.
-
Thermal Degradation: Place approximately 10 mg of the solid compound in a clear glass vial and keep it in a calibrated oven at 80°C. At the desired time point, dissolve the solid in the solvent to achieve the target concentration.
-
Photostability: Expose the solid compound spread thinly in a petri dish to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A parallel sample should be wrapped in aluminum foil as a dark control.[20]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
References
- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 26507-91-5 [chemicalbook.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US7488843B1 - Oxidation process for aromatic compound - Google Patents [patents.google.com]
- 19. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. q1scientific.com [q1scientific.com]
- 21. researchgate.net [researchgate.net]
- 22. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. quora.com [quora.com]
The Strategic Selection of Building Blocks in Modern Drug Discovery: A Comparative Analysis of 2-Methoxy-3-methylbenzoic Acid
A Senior Application Scientist's Guide to Navigating the Nuances of Scaffolds, Side Chains, and Substituents for Optimal Drug Design
In the intricate chess game of drug discovery, the choice of molecular building blocks is a critical opening move that dictates the trajectory of the entire campaign. Each fragment, scaffold, and substituent carries with it a unique set of physicochemical and conformational properties that will ultimately shape the efficacy, safety, and pharmacokinetic profile of the final drug candidate. Among the vast arsenal of available building blocks, substituted benzoic acids have long been prized for their synthetic versatility and their prevalence in biologically active molecules. This guide provides a deep dive into the strategic application of one such building block, 2-Methoxy-3-methylbenzoic acid , and offers a comparative analysis against other commonly employed benzoic acid derivatives. Through this exploration, we aim to illuminate the subtle yet profound impact that seemingly minor structural modifications can have on the journey from a promising hit to a successful therapeutic.
Unveiling the Profile of this compound: A Versatile Player
This compound, with the chemical formula C₉H₁₀O₃, is a disubstituted benzoic acid that has garnered significant interest in medicinal chemistry.[1][2] Its utility stems from the specific arrangement of its functional groups: a carboxylic acid, a methoxy group, and a methyl group on the benzene ring. This unique constellation of substituents imparts a distinct set of properties that can be strategically leveraged in drug design.
The carboxylic acid group serves as a versatile synthetic handle, readily participating in amide bond formation, esterification, and other key coupling reactions. The methoxy and methyl groups, positioned at the 2 and 3 positions respectively, play a more nuanced role. The methoxy group, an electron-donating group, can influence the acidity of the carboxylic acid and participate in hydrogen bonding interactions with biological targets. The adjacent methyl group provides steric bulk and lipophilicity, which can be crucial for modulating target selectivity, improving metabolic stability, and enhancing cell permeability.[3]
This building block is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including the insecticide methoxyfenozide.[4][5] Its applications in drug discovery have been noted in the development of compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.[1]
The Competitive Landscape: Alternative Benzoic Acid Building Blocks
The true value of this compound can be best appreciated when compared against other structurally related building blocks. The choice between these alternatives is rarely arbitrary and is instead guided by the specific demands of the biological target and the desired pharmacokinetic profile.
2-Methoxybenzoic Acid (o-Anisic Acid): The Unmethylated Precursor
A primary point of comparison is its unmethylated counterpart, 2-Methoxybenzoic acid. This simpler building block shares the methoxy group at the ortho position but lacks the 3-methyl substituent.
-
Physicochemical Properties: The absence of the methyl group reduces the lipophilicity and steric bulk of the molecule. This can lead to increased aqueous solubility but may also result in a different binding orientation within a target's active site.
-
Reactivity: Both molecules exhibit similar reactivity at the carboxylic acid.
-
Biological Impact: The lack of the methyl group can significantly alter the structure-activity relationship (SAR). In some cases, this may lead to a loss of potency or selectivity, while in others, it might be advantageous if the methyl group clashes with the target protein.
3-Methoxy-4-methylbenzoic Acid: An Isomeric Alternative
Shifting the positions of the methoxy and methyl groups to the 3 and 4 positions, respectively, presents another important comparison. 3-Methoxy-4-methylbenzoic acid is a versatile intermediate in its own right, finding use in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6]
-
Electronic Effects: With the methoxy group now at the meta position relative to the carboxylic acid, its electronic influence is altered. This can affect the pKa of the carboxylic acid and the overall electron density of the aromatic ring.
-
Steric and Conformational Differences: The substitution pattern in this isomer will lead to a different three-dimensional shape compared to this compound. This can have profound implications for how the molecule fits into a binding pocket.
2-Hydroxy-3-methoxybenzoic Acid: Introducing a Hydrogen Bond Donor
Replacing the methyl group with a hydroxyl group introduces a potent hydrogen bond donor and acceptor. This seemingly small change can dramatically alter the interaction profile of the resulting molecule.
-
Intermolecular Interactions: The hydroxyl group can form strong hydrogen bonds with the target protein, potentially leading to a significant increase in binding affinity. It has been utilized as an internal standard in analytical methods and in the synthesis of benzofuranones.
-
Physicochemical Properties: The presence of the hydroxyl group generally increases polarity and aqueous solubility. However, it can also introduce potential metabolic liabilities, such as glucuronidation.
Data-Driven Decision Making: A Comparative Overview
To facilitate a more objective comparison, the following table summarizes key physicochemical properties of this compound and its alternatives. These parameters are critical for predicting a molecule's behavior in biological systems.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Key Features | Potential Applications |
| This compound | C₉H₁₀O₃ | 166.17 | 4.16±0.10 | Ortho-methoxy, ortho-methyl substitution | Anti-inflammatory, analgesic, antimicrobial agents[1] |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 3.73 | Ortho-methoxy substitution | Pharmaceutical intermediates, anti-corrosion agents[7][8] |
| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | ~4.3 | Meta-methoxy, para-methyl substitution | Anti-inflammatory, analgesic, cardiovascular, CNS drugs[6] |
| 2-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | ~3.5 | Ortho-hydroxyl, meta-methoxy substitution | Analytical standards, synthesis of heterocycles |
Note: Predicted pKa values are estimates and can vary based on the prediction software and experimental conditions.
Experimental Insight: A Representative Synthetic Protocol
To illustrate the practical application of these building blocks, the following section details a general procedure for amide bond formation, a cornerstone reaction in medicinal chemistry.
Protocol: Amide Coupling of a Benzoic Acid Derivative with a Primary Amine
Objective: To synthesize an amide derivative from a substituted benzoic acid and a primary amine using a standard peptide coupling reagent.
Materials:
-
Substituted benzoic acid (e.g., this compound)
-
Primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Activation: Add DCC (1.1 eq) to the solution and stir at room temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq) and TEA (1.5 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired amide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthetic Landscape
The choice of starting material can significantly influence the synthetic route. The following diagram illustrates a common synthetic pathway to this compound.
Caption: A common synthetic route to this compound.
This multi-step synthesis highlights the importance of considering the accessibility of a building block during the planning stages of a drug discovery project.[4][5]
The Broader Context: Structure-Activity Relationships and Drug Design
The principles discussed in this guide are central to the concept of the Structure-Activity Relationship (SAR), which seeks to understand how the chemical structure of a molecule relates to its biological activity.[3][9] The strategic substitution of a benzene ring with groups like methoxy and methyl can fine-tune a molecule's properties to achieve the desired therapeutic effect while minimizing off-target effects and toxicity.
The following diagram illustrates the logical flow of considering different building blocks in an SAR study.
Caption: A workflow for exploring SAR using different benzoic acid building blocks.
Conclusion: A Calculated Choice for a Winning Strategy
The selection of a building block in drug design is a decision with far-reaching consequences. This compound represents a valuable tool in the medicinal chemist's toolbox, offering a unique combination of steric, electronic, and lipophilic properties. However, its suitability for a given project can only be determined through careful consideration of the biological target and a systematic exploration of the SAR, often involving the comparative analysis of alternative building blocks. By understanding the subtle yet significant differences between molecules like 2-Methoxybenzoic acid, 3-Methoxy-4-methylbenzoic acid, and 2-Hydroxy-3-methoxybenzoic acid, researchers can make more informed decisions, ultimately accelerating the journey towards novel and effective therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 6. srinichem.com [srinichem.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. nbinno.com [nbinno.com]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
A Researcher's Guide to Spectroscopic Analysis: Monitoring the Esterification of 2-Methoxy-3-methylbenzoic Acid
In the landscape of pharmaceutical development and organic synthesis, the precise conversion of a starting material to a desired product is paramount. Verifying this transformation requires robust analytical techniques that provide unambiguous structural evidence. This guide offers an in-depth spectroscopic comparison of the starting material, 2-Methoxy-3-methylbenzoic acid, and its esterified product, methyl 2-methoxy-3-methylbenzoate.
We will explore how Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) serve as indispensable tools for monitoring the reaction progress and confirming the identity of the final product. The principles and data discussed herein are grounded in a common and reliable synthetic method: the Fischer esterification.
The Chemical Transformation: Fischer Esterification
The conversion of a carboxylic acid to an ester is a cornerstone reaction in organic chemistry. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and effective method.[1] This process fundamentally alters the molecule's key functional group, a change that is distinctly observable through various spectroscopic methods.
For this guide, we focus on the acid-catalyzed reaction of this compound with methanol to yield methyl 2-methoxy-3-methylbenzoate. This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a methoxy (-OCH₃) group, forming a methyl ester.
Caption: Reaction scheme for the Fischer esterification of the starting material.
Experimental Protocol: A Validated Approach
The following protocol is a generalized yet robust procedure for the Fischer esterification of benzoic acid derivatives, adapted from established methods.[2] This self-validating system ensures high conversion and simplifies product isolation, providing a clean sample for subsequent spectroscopic analysis.
Workflow Overview
Caption: Step-by-step experimental workflow for synthesis and analysis.
Detailed Steps:
-
Reaction Setup: In a round-bottomed flask, dissolve this compound in an excess of methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 65°C) for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and any unreacted starting material, followed by a wash with brine.
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester product.
-
Purification (Optional): If necessary, the product can be further purified by column chromatography.
Comparative Spectroscopic Data
The success of the esterification is confirmed by identifying key changes between the spectra of the starting material and the product. The following tables summarize the expected data.
Table 1: Infrared (IR) Spectroscopy Comparison
IR spectroscopy is highly effective for identifying the presence or absence of specific functional groups. The most telling change in this reaction is the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new C-O stretches characteristic of the ester.
| Functional Group | This compound (Starting Material) | Methyl 2-methoxy-3-methylbenzoate (Product) | Rationale for Change |
| Carboxylic Acid O-H | Broad peak, ~2500-3300 cm⁻¹ | Absent | The acidic proton is removed during ester formation. Its absence is a primary indicator of a successful reaction. |
| Carbonyl C=O | ~1680-1710 cm⁻¹ | ~1715-1730 cm⁻¹ | A slight shift to a higher wavenumber is expected as the ester carbonyl is typically less conjugated than the carboxylic acid dimer.[3] |
| Ester C-O Stretches | Absent | Strong peaks, ~1250-1300 cm⁻¹ and ~1000-1150 cm⁻¹ | The appearance of these new, strong C-O stretching bands is a clear confirmation of ester formation.[3] |
Table 2: ¹H NMR Spectroscopy Comparison
¹H NMR provides detailed information about the electronic environment of protons in the molecule. The disappearance of the carboxylic acid proton signal and the appearance of a new singlet for the ester's methyl group are definitive markers of the transformation.
| Proton Environment | This compound (Starting Material) | Methyl 2-methoxy-3-methylbenzoate (Product Proxy Data) | Rationale for Change |
| Carboxylic Acid (-COOH) | Very broad singlet, ~10-13 ppm | Absent | The acidic proton is replaced by a methyl group. This is often the most unambiguous change in the ¹H NMR spectrum. |
| Ester Methyl (-COOCH₃) | Absent | Singlet, ~3.9 ppm[4][5] | Appearance of a new singlet integrating to 3 protons confirms the addition of the methyl ester group. |
| Methoxy (-OCH₃) | Singlet, ~3.9 ppm | Singlet, ~3.9 ppm[4][5] | The chemical shift of the methoxy group attached to the aromatic ring is expected to remain largely unchanged. |
| Aromatic Ring (Ar-H) | Multiplets, ~6.9-7.8 ppm | Multiplets, ~6.9-7.8 ppm[4][5] | Minor shifts in the aromatic region may occur due to the change in the electronic nature of the substituent, but the overall pattern will be similar. |
| Aromatic Methyl (Ar-CH₃) | Singlet, ~2.3 ppm | Singlet, ~2.3-2.4 ppm | This group's chemical shift should experience minimal change. |
Table 3: Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. While the starting material and product have the same nominal mass, their fragmentation patterns will differ, confirming the structural change.
| Feature | This compound (Starting Material) | Methyl 2-methoxy-3-methylbenzoate (Product Proxy Data) | Rationale for Change |
| Molecular Ion (M⁺) | m/z = 166 | m/z = 166[6] | Both compounds have the same molecular formula (C₉H₁₀O₃) and thus the same molecular weight. |
| Key Fragment (M-31) | Minor or absent | Prominent peak at m/z 135 [7] | Loss of the methoxy radical (•OCH₃) from the ester group is a characteristic fragmentation pathway for methyl esters. |
| Key Fragment (M-45) | Prominent peak at m/z 121 | Minor or absent | Loss of the carboxyl radical (•COOH) is a common fragmentation for benzoic acids. |
| Base Peak | Often m/z 121 or other fragments | Often m/z 135[7] | The most stable fragment ion changes due to the new functional group, leading to a different base peak. |
Conclusion
The transformation of this compound to its methyl ester provides a clear and instructive case for the power of multi-faceted spectroscopic analysis. By comparing the IR, ¹H NMR, and Mass Spectra of the starting material and the product, a researcher can confidently:
-
Confirm the disappearance of the starting material by noting the loss of the carboxylic acid's broad O-H stretch in the IR and the downfield -COOH proton in the ¹H NMR.
-
Verify the formation of the product by identifying the characteristic C-O ester stretches in the IR, the appearance of a new methyl singlet around 3.9 ppm in the ¹H NMR, and a shift in the key fragmentation patterns in the mass spectrum.
This guide underscores the necessity of using a suite of analytical techniques to build a comprehensive and trustworthy body of evidence for any chemical transformation, ensuring both the integrity of the research and the quality of the final product.
References
- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. brainly.com [brainly.com]
- 4. rsc.org [rsc.org]
- 5. Methyl 2-methoxybenzoate(606-45-1) 1H NMR spectrum [chemicalbook.com]
- 6. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
- 7. Benzoic acid, 2-methoxy-, methyl ester [webbook.nist.gov]
A Senior Application Scientist’s Guide to Cross-Validation of Analytical Methods for 2-Methoxy-3-methylbenzoic Acid Quantification
Introduction: The Imperative for Methodological Congruence in Pharmaceutical Analysis
Cross-validation is the empirical process of demonstrating that two distinct analytical methods yield comparable and reliable results for the same analyte.[1] It is not merely a procedural formality but a critical scientific exercise that ensures data integrity and continuity, particularly when transitioning from a workhorse method like High-Performance Liquid Chromatography with UV detection (HPLC-UV) to a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), or when transferring methods between research sites.[2][3]
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two common analytical methods for the quantification of 2-Methoxy-3-methylbenzoic acid in human plasma: a robust HPLC-UV method and a high-sensitivity LC-MS/MS method. We will delve into the causality behind experimental choices, present detailed workflows, and provide a clear framework for interpreting the comparative data, all grounded in established regulatory principles.[4][5][6][7]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of analytical chemistry, valued for its robustness, cost-effectiveness, and widespread availability. Its suitability for quantifying this compound hinges on the molecule's inherent chromophore—the substituted benzene ring—which allows for reliable detection via UV absorbance.[8][9]
Causality of Experimental Design
-
Sample Preparation: Protein precipitation is selected for its simplicity and speed. Acetonitrile is an effective precipitating agent that also solubilizes our analyte of interest. The subsequent evaporation and reconstitution step concentrates the analyte, enhancing sensitivity.[10]
-
Chromatography: A C18 reversed-phase column is the logical choice for retaining a moderately polar aromatic acid like this compound. The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peak shapes and efficient elution. The acid (formic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetry on the C18 stationary phase.[8]
-
Detection: The UV detection wavelength is set near the absorbance maximum of the benzoic acid chromophore to maximize the signal-to-noise ratio.[9]
Experimental Protocol: HPLC-UV Quantification
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock to create calibration standards in blank human plasma (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 400 µg/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample (standard, QC, or unknown), add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH Q2(R2) guidelines.[5][11][12]
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 500 µg/mL | Met |
| Accuracy (% Bias) | Within ±15% | -5.2% to +8.1% |
| Precision (% CV) | ≤ 15% | ≤ 9.5% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1 µg/mL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[13] By monitoring specific precursor-product ion transitions, it can quantify an analyte with high confidence, even in complex biological matrices.[8]
Causality of Experimental Design
-
Sample Preparation: A similar protein precipitation is used for consistency, but a smaller sample volume is required due to the method's higher sensitivity.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) is paramount. The SIL-IS co-elutes with the analyte and experiences identical ionization effects, correcting for matrix effects and variability during sample prep, which is a cornerstone of reliable LC-MS/MS quantification.[2]
-
Chromatography: A UHPLC system with a shorter column is used to decrease run times and increase throughput. The gradient is optimized for rapid elution while maintaining separation from potential interferences.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) is used to specifically detect the transition from the precursor ion (the molecule itself) to a characteristic product ion (a fragment), ensuring extremely high selectivity.
Experimental Protocol: LC-MS/MS Quantification
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare standards and QCs as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare a working solution of the internal standard (IS), this compound-d3, at 50 ng/mL.
-
-
Sample Preparation (Protein Precipitation with IS):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the IS (50 ng/mL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
-
Chromatographic and MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
MRM Transitions (Hypothetical):
-
Analyte: 165.1 -> 121.1 (Precursor -> Product)
-
IS (d3): 168.1 -> 124.1 (Precursor -> Product)
-
-
Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 100 ng/mL | Met |
| Accuracy (% Bias) | Within ±15% | -3.8% to +6.2% |
| Precision (% CV) | ≤ 15% | ≤ 7.8% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 ng/mL |
Experimental Workflows
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Cross-Validation: Bridging the Methodological Divide
The objective of this cross-validation is to ensure that the data generated by the robust HPLC-UV method is comparable to that from the high-sensitivity LC-MS/MS method, particularly at concentrations where their analytical ranges overlap. This is crucial for comparing data from early-stage studies (which may have used HPLC) with later-stage clinical data (using LC-MS/MS).
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least three batches of QC samples in blank human plasma. The concentrations must fall within the quantifiable range of BOTH analytical methods.
-
CV-QC Low: 5 µg/mL
-
CV-QC Mid: 50 µg/mL
-
CV-QC High: 250 µg/mL
-
-
Analysis:
-
Analyze six replicates of each CV-QC level using the validated HPLC-UV method.
-
Analyze six replicates of each CV-QC level using the validated LC-MS/MS method.
-
-
Acceptance Criteria:
-
The mean concentration for each QC level determined by one method should be within ±15% of the mean concentration determined by the other method.
-
The precision (%CV) of the replicates for each QC level should not exceed 15% for both methods.[2]
-
Caption: Logical framework for cross-validation.
Cross-Validation Data Summary (Hypothetical)
| QC Level | Method | Mean Conc. (µg/mL) | Precision (%CV) | % Difference from HPLC-UV Mean |
| CV-QC Low (5 µg/mL) | HPLC-UV | 5.21 | 6.8% | - |
| LC-MS/MS | 4.98 | 5.5% | -4.4% | |
| CV-QC Mid (50 µg/mL) | HPLC-UV | 51.5 | 4.2% | - |
| LC-MS/MS | 53.1 | 3.9% | +3.1% | |
| CV-QC High (250 µg/mL) | HPLC-UV | 246.2 | 3.1% | - |
| LC-MS/MS | 255.8 | 2.8% | +3.9% |
Conclusion of Cross-Validation
The hypothetical data demonstrates that both methods meet the pre-defined acceptance criteria. The percentage difference in the mean concentrations between the two methods is well within the ±15% limit at all three levels. Furthermore, both methods show excellent precision. Based on this outcome, we can conclude that the HPLC-UV and LC-MS/MS methods are interchangeable within the tested concentration range. Data generated by either method for samples with concentrations between 5 and 250 µg/mL can be reliably compared, ensuring data continuity across different phases of a drug development program.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzoic Acid | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationships of 2-Methoxy-3-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-Methoxy-3-methylbenzoic Acid Scaffold: A Privileged Starting Point
The this compound core represents a synthetically tractable starting point for the development of novel therapeutic agents. The benzoic acid moiety is a well-established pharmacophore, with the carboxylic acid group often serving as a key interaction point with biological targets through hydrogen bonding.[1] The substituents on the aromatic ring—a methoxy group at position 2 and a methyl group at position 3—play a crucial role in modulating the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These factors, in turn, influence the compound's pharmacokinetic and pharmacodynamic behavior.[1]
The "ortho effect" of the 2-methoxy group can influence the acidity of the carboxylic acid and restrict the conformation of the molecule, which can be advantageous for specific receptor binding.[2] The 3-methyl group further contributes to the lipophilicity and can provide steric hindrance that may enhance selectivity for a particular biological target.
Synthetic Strategies for Generating a Library of Derivatives
The generation of a diverse library of this compound derivatives is essential for a thorough investigation of their SAR. The primary points of diversification are the carboxylic acid group and the aromatic ring.
Modification of the Carboxylic Acid Group
The carboxylic acid can be readily converted into a variety of functional groups, such as esters and amides, to probe the effect of modifying the hydrogen bonding capacity and overall polarity.
Experimental Protocol: Synthesis of 2-Methoxy-3-methylbenzamides
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2-methoxy-3-methylbenzoyl chloride.
-
Amide Coupling: The crude acyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
The causality behind this experimental choice lies in the robust and high-yielding nature of the acyl chloride formation followed by nucleophilic substitution. This two-step, one-pot procedure is highly versatile and compatible with a wide range of amines.
Aromatic Ring Substitution
Further diversification can be achieved by introducing additional substituents onto the aromatic ring. However, this often requires starting from a different precursor, as electrophilic aromatic substitution on the this compound core can lead to a mixture of products.
Comparative Biological Evaluation: A Focus on Anti-Inflammatory and Antimicrobial Activities
Based on the biological activities of related benzoic acid derivatives, the this compound scaffold is a promising candidate for the development of novel anti-inflammatory and antimicrobial agents.[3][4]
Anti-Inflammatory Activity
The anti-inflammatory potential of the derivatives can be assessed using a variety of in vitro assays that measure the inhibition of key inflammatory mediators.
Experimental Protocol: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.
-
Nitric Oxide Measurement: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of nitric oxide, in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control.
-
Cell Viability Assay: To ensure that the observed inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.
This protocol provides a self-validating system by incorporating a cytotoxicity assay to distinguish between genuine anti-inflammatory effects and non-specific cell death.
Inferred Structure-Activity Relationships for Anti-Inflammatory Activity:
While specific data for a series of this compound derivatives is limited, we can infer potential SAR trends from related compounds. For instance, studies on other substituted benzoic acids suggest that:
-
Lipophilicity: Increasing the lipophilicity of the molecule by adding alkyl or aryl groups can enhance cell membrane permeability and potentially increase anti-inflammatory activity, up to a certain point.
-
Hydrogen Bonding: The ability to form hydrogen bonds is crucial. Amide derivatives, for example, may exhibit different activity profiles compared to the parent carboxylic acid or corresponding esters due to altered hydrogen bonding capabilities.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can significantly impact the molecule's interaction with its biological target.
Antimicrobial Activity
The antimicrobial efficacy of the synthesized derivatives can be determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing - Broth Microdilution Method
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.[5]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][6]
The broth microdilution method is a standardized and reproducible technique that allows for the quantitative comparison of the antimicrobial activity of multiple compounds.[7][8]
Inferred Structure-Activity Relationships for Antimicrobial Activity:
Based on studies of other substituted benzoic acids:
-
Amide and Ester Derivatives: Conversion of the carboxylic acid to amides or esters can have a variable effect on antimicrobial activity, depending on the nature of the substituent and the target microorganism.
-
Halogenation: The introduction of halogen atoms on the aromatic ring can sometimes enhance antimicrobial activity.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is often required for effective antimicrobial action, allowing the compound to traverse the bacterial cell wall and/or membrane.
Data Presentation and Visualization
For a clear and objective comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | R Group (Modification of COOH) | % Inhibition of NO Production at 10 µM | IC50 (µM) | Cell Viability at 10 µM (%) |
| Parent | -OH | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | -OCH3 | [Insert Data] | *[Insert | |
| Derivative 2 | -NHCH3 | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 3 | -N(CH3)2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Dexamethasone | (Positive Control) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | R Group (Modification of COOH) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -OH | [Insert Data] | [Insert Data] |
| Derivative 1 | -OCH3 | [Insert Data] | [Insert Data] |
| Derivative 2 | -NHCH3 | [Insert Data] | [Insert Data] |
| Derivative 3 | -N(CH3)2 | [Insert Data] | [Insert Data] |
| Ciprofloxacin | (Positive Control) | [Insert Data] | [Insert Data] |
Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for conveying complex experimental processes and relationships in a clear and concise manner.
Caption: Synthetic and screening workflow for SAR studies.
Caption: Simplified NF-κB signaling pathway in inflammation.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct and extensive SAR data for a dedicated series of its derivatives are currently limited in the public domain, this guide provides a robust framework for their synthesis and evaluation. By systematically modifying the core structure and employing the detailed protocols outlined herein, researchers can effectively explore the chemical space around this scaffold and elucidate the key structural features that govern its anti-inflammatory and antimicrobial activities. Future work should focus on generating a comprehensive library of these derivatives and screening them against a wider range of biological targets to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. routledge.com [routledge.com]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Disposal of 2-Methoxy-3-methylbenzoic Acid
As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methoxy-3-methylbenzoic acid (CAS No. 26507-91-5), ensuring the protection of personnel and the environment. The procedures outlined are grounded in established safety data and regulatory standards, providing a self-validating framework for your laboratory's waste management program.
Note: Specific safety and hazard data for this compound is limited. Therefore, this guide synthesizes data from its close structural isomers, such as 2-Methoxybenzoic acid (o-Anisic acid), to provide a conservative and comprehensive safety protocol. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier.
Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory. This compound and its analogs are classified as irritants and pose an environmental risk.
Key Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3): May cause respiratory tract irritation if inhaled as dust.[1][2][3]
-
Aquatic Hazard (Acute, Category 3): Harmful to aquatic life.
This hazard profile dictates that the compound must not be disposed of via standard drains or as common refuse.[4][5] The primary risk during handling and disposal involves dermal/eye contact and inhalation of dust.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | PubChem |
| Synonyms | 3-Methyl-o-anisic acid | ChemicalBook |
| CAS Number | 26507-91-5 | ChemicalBook[4] |
| Molecular Formula | C₉H₁₀O₃ | PubChem[6] |
| Molecular Weight | 166.17 g/mol | PubChem[6] |
| Appearance | Solid (Assumed) | N/A |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] | Synquest Labs[1] |
Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure and preventing accidental release are paramount. All handling of this compound, including weighing and preparing for disposal, should occur within a certified chemical fume hood to control dust and potential vapors.[7]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | To prevent skin contact and irritation. Gloves must be inspected before use.[4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities. | To protect against dust particles and splashes, preventing serious eye irritation.[2] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation (fume hood). A NIOSH-approved respirator may be necessary for large spills. | To prevent inhalation of dust that can cause respiratory irritation.[1] |
Waste Containment and Segregation Protocol
Proper containment is a critical control point to prevent accidental release and hazardous reactions. The U.S. Environmental Protection Agency (EPA) mandates strict protocols for hazardous waste accumulation.[5][8]
Step-by-Step Containment Procedure:
-
Select a Compatible Container:
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[9]
-
Causality: Using a compatible container prevents chemical degradation of the container, which could lead to leaks. Acids should never be stored in metal containers.[10]
-
-
Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label.
-
The label must include:
-
Causality: Proper labeling ensures that all personnel are aware of the container's contents and associated hazards, which is a key requirement of the Resource Conservation and Recovery Act (RCRA).[5]
-
-
Segregate the Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[8][9]
-
This compound is an organic acid. It must be stored separately from bases, oxidizing agents, and reactive materials to prevent violent chemical reactions.[1][9][11]
-
Causality: Segregation is a fundamental safety principle to prevent the accidental mixing of incompatible chemicals, which could result in fire, explosion, or the release of toxic gases.
-
-
Maintain the Container:
Final Disposal Workflow
Disposal of this compound must be handled through a licensed environmental services vendor. It is imperative that this chemical is not discharged into sewer systems or disposed of in regular trash.[4]
Disposal Decision and Execution Workflow
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Accumulation: Collect waste this compound in the properly labeled container within the SAA.
-
Request for Disposal: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.
-
Professional Disposal: The ultimate disposal method for this compound is through a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1][4][12] This process ensures complete destruction of the compound in an environmentally sound manner.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[4]
-
Assess and Equip: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Containment & Cleanup:
-
For small, dry spills, gently sweep or shovel the material into a suitable container for disposal.[1][13]
-
Use dry clean-up procedures and avoid actions that generate dust.[13] Do not use air hoses for cleaning.[13]
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Reporting: Report the incident to your laboratory supervisor and EH&S department.
First-Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Eye Contact: Immediately rinse eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Methoxy-2-MethylBenzoic Acid | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. danielshealth.com [danielshealth.com]
- 6. This compound | C9H10O3 | CID 952396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. coral.washington.edu [coral.washington.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 12. tcichemicals.com [tcichemicals.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to the Safe Handling of 2-Methoxy-3-methylbenzoic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Methoxy-3-methylbenzoic acid. Our goal is to furnish you with the necessary procedural guidance to ensure safe handling, from initial preparation to final disposal, fostering a culture of safety and trust in your laboratory operations.
Understanding the Risks: A Proactive Approach to Safety
This compound, while a valuable compound in research and development, presents hazards that necessitate careful handling. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also be harmful.[4][5] Understanding these risks is the first step in mitigating them effectively. This guide is built on the principle of proactive safety—anticipating potential hazards and implementing robust controls to prevent exposure.
Core Personal Protective Equipment (PPE) Protocol
The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the specific hazards of the compound.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[3] Gloves: Chemical-resistant gloves, such as nitrile, are required.[6] Gloves must be inspected before use and changed immediately if contaminated.[7] Footwear: Fully enclosed shoes are mandatory.[8] |
| Eye Contact | Causes serious eye irritation.[1][5] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1, EN166).[1][4] Face Shield: When there is a significant risk of splashing or dust generation, a face shield worn over safety glasses or goggles is recommended.[1][6] |
| Inhalation | May cause respiratory irritation.[1][4] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3] Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.[3][4] |
| Ingestion | May be harmful if swallowed.[5] | Do not eat, drink, or smoke in laboratory areas.[9][10] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[3]
-
Ventilation Check: Before commencing work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled waste containers, before handling the chemical.[3]
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE recommendations outlined in the table above.
-
Ensure gloves are the correct size and are inspected for any defects before use.[7]
3. Handling the Compound:
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust.
-
Transfers: Use appropriate tools, such as a spatula, for transferring the solid. Avoid creating dust.[2]
-
Solutions: When preparing solutions, always add the acid to the solvent, not the other way around, to prevent splashing.[11]
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan: Ensuring a Safe Chemical Lifecycle
Proper disposal is a critical final step in the chemical handling process and is mandated by regulatory bodies.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Unused Chemical: Any unused this compound must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[7]
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Closure: Keep waste containers securely closed except when adding waste.[7]
3. Final Disposal:
-
The collected hazardous waste must be disposed of through a licensed chemical destruction plant or an approved waste disposal facility.[4][7] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. leelinework.com [leelinework.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. csub.edu [csub.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
